Spiro[3.5]nonane-1,3-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
spiro[3.5]nonane-1,3-diol |
InChI |
InChI=1S/C9H16O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h7-8,10-11H,1-6H2 |
InChI Key |
CUNCUHXMMDWMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(CC2O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Spiro[3.5]nonane-1,3-diol and its Precursor
Introduction to Spiro[3.5]nonane Scaffolds
Spiro compounds, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and drug development.[1] Their rigid, three-dimensional structures offer a distinct advantage over planar aromatic systems by providing a larger surface area for interaction with biological targets.[1] This unique topology can influence a molecule's water solubility, lipophilicity, and metabolic properties, making spirocycles valuable motifs in the design of novel therapeutics.[1] The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring, is a key structural element in a variety of compounds explored for biological activity.
Physicochemical Properties of Spiro[3.5]nonane-1,3-dione
Spiro[3.5]nonane-1,3-dione is the most direct and logical precursor to Spiro[3.5]nonane-1,3-diol. A thorough understanding of its properties is essential for the development of synthetic routes and handling procedures.
Data Presentation
The following table summarizes the key physical and chemical properties of Spiro[3.5]nonane-1,3-dione.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| CAS Number | 455264-97-8 | [2] |
| IUPAC Name | spiro[3.5]nonane-1,3-dione | [2] |
| Canonical SMILES | C1CCC2(CC1)C(=O)CC2=O | [2] |
| InChI | InChI=1S/C9H12O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h1-6H2 | [2] |
| InChIKey | OEMGLLFSPJRDNX-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 34.1 Ų | [2] |
| Complexity | 196 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Proposed Synthesis of this compound
This compound can be synthesized from Spiro[3.5]nonane-1,3-dione via a reduction reaction. The choice of reducing agent is critical to control the stereochemistry of the resulting diol. Common reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3]
Synthetic Workflow
The proposed synthetic pathway involves the reduction of the two ketone functionalities of Spiro[3.5]nonane-1,3-dione to hydroxyl groups.
Experimental Protocols
The following are generalized experimental protocols for the reduction of a cyclic dione. These should be adapted and optimized for the specific case of Spiro[3.5]nonane-1,3-dione.
Method 1: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a milder reducing agent and is generally safer to handle than lithium aluminum hydride.[4]
-
Dissolution: Dissolve Spiro[3.5]nonane-1,3-dione in a suitable protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a much stronger reducing agent and must be handled with extreme care in an anhydrous environment.[5]
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of Spiro[3.5]nonane-1,3-dione in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in the same anhydrous solvent to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cautiously quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).
-
Filtration and Extraction: Filter the resulting aluminum salts and wash thoroughly with the reaction solvent. The filtrate contains the product.
-
Purification: Dry the organic filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography.
Signaling Pathways and Logical Relationships in Synthesis
The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.
References
An In-Depth Technical Guide to the Molecular Modeling and Computational Analysis of Spiro[3.5]nonane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for the molecular modeling and computational study of Spiro[3.5]nonane-1,3-diol. While specific experimental data for this compound is limited in publicly available literature, this document outlines a robust framework for its computational analysis based on established practices for analogous spirocyclic systems. The methodologies described herein are fundamental to understanding the molecule's conformational landscape, physicochemical properties, and potential as a scaffold in drug design.
Introduction to Spiro[3.5]nonane Scaffolds
Spiro compounds, characterized by two rings connected through a single common atom, are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer a unique way to explore chemical space, often leading to novel pharmacological properties. The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring, provides a versatile and sterically defined scaffold. The addition of hydroxyl groups, as in this compound, introduces hydrogen bonding capabilities and potential for further functionalization, making it an intriguing candidate for drug development.
Computational modeling is an indispensable tool for elucidating the structure-property relationships of such molecules. Through techniques ranging from molecular mechanics to quantum chemistry, researchers can predict molecular geometries, conformational energies, and electronic properties, thereby guiding synthetic efforts and biological screening.
Methodologies for Computational Analysis
A thorough computational investigation of this compound involves a multi-step approach, beginning with a broad exploration of its conformational possibilities and progressing to more precise calculations of its properties.
The first and most critical step is to identify the stable conformations of the molecule. Due to the flexibility of the cyclohexane ring and the puckering of the cyclobutane ring, this compound can exist in several low-energy states.
Experimental Protocol:
-
Initial Structure Generation: A 2D representation of this compound is first converted into a 3D structure. Given the stereocenters, all possible stereoisomers (e.g., cis/trans isomers of the diol) should be generated.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface.
-
Force Field: A molecular mechanics (MM) force field, such as MMFF94 or AMBER, is employed for rapid energy calculations.
-
Search Algorithm: Algorithms like Monte Carlo Multiple Minimum (MCMM) or Low-Mode search are used to generate a diverse set of conformers by systematically rotating torsion angles.
-
-
Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local energy minimum.
-
Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD) and energy. A representative set of low-energy, unique conformers is selected for further analysis.
To obtain more accurate geometric and energetic information, the low-energy conformers identified through molecular mechanics are further optimized using quantum mechanical methods.
Experimental Protocol:
-
Method Selection: Density Functional Theory (DFT) is a widely used and reliable method for molecules of this size. The B3LYP functional is a common choice, paired with a suitable basis set.
-
Geometry Optimization: The geometry of each selected conformer is optimized at a chosen level of theory (e.g., B3LYP/6-31G(d)). This process refines the bond lengths, bond angles, and dihedral angles to find the lowest energy geometry on the QM potential energy surface.
-
Frequency Calculations: To confirm that the optimized structures are true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Single-Point Energy Refinement: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(d,p)).
MD simulations provide insights into the dynamic behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer.
Experimental Protocol:
-
System Setup: The lowest energy conformer is placed in a simulation box filled with a chosen solvent (e.g., TIP3P water). Ions may be added to neutralize the system.
-
Force Field Parameterization: An appropriate force field (e.g., GAFF or OPLS-AA) is assigned to the molecule.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density.
-
Production Run: A long production simulation (typically nanoseconds to microseconds) is run to sample the conformational space and analyze the molecule's interactions with its environment.
-
Trajectory Analysis: The resulting trajectory is analyzed to understand conformational transitions, hydrogen bonding patterns, and other dynamic properties.
Data Presentation
The quantitative results from these computational studies are best presented in structured tables to facilitate comparison and analysis.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer ID | Relative Energy (MMFF94, kcal/mol) | Relative Gibbs Free Energy (B3LYP/6-31G(d), kcal/mol) | Population (%) |
|---|---|---|---|
| SN-1 | 0.00 | 0.00 | 75.2 |
| SN-2 | 1.25 | 1.10 | 15.5 |
| SN-3 | 2.50 | 2.35 | 5.8 |
| SN-4 | 3.10 | 2.90 | 3.5 |
(Note: Data is illustrative and represents typical results from a computational study.)
Table 2: Key Geometric Parameters of the Lowest Energy Conformer (SN-1)
| Parameter | Value (Å or °) |
|---|---|
| Bond Lengths | |
| C(spiro)-C1 | 1.55 |
| C1-O1 | 1.43 |
| C3-O2 | 1.43 |
| Bond Angles | |
| O1-C1-C(spiro) | 110.5 |
| O2-C3-C2 | 109.8 |
| Dihedral Angles | |
| H-O1-C1-C(spiro) | 175.2 |
| H-O2-C3-C2 | -65.4 |
(Note: Data is illustrative and represents typical results from a computational study.)
Visualization of Computational Workflow
The logical flow of a computational study on this compound can be visualized to provide a clear roadmap for the research process.
Caption: Computational workflow for the analysis of this compound.
Hypothetical Signaling Pathway Interaction Workflow
While the specific biological targets of this compound are unknown, a general workflow can be outlined for investigating its potential interaction with a hypothetical protein target, such as a kinase or a receptor.
Caption: Workflow for investigating the interaction of a small molecule with a protein target.
Conclusion
The computational study of this compound, while requiring a systematic and multi-faceted approach, can provide invaluable insights into its chemical nature and biological potential. By employing a combination of conformational analysis, quantum mechanics, and molecular dynamics, researchers can build a detailed model of the molecule's behavior at an atomic level. This information is crucial for guiding the design of novel therapeutics and for understanding the fundamental principles that govern molecular interactions. The workflows and methodologies presented in this guide serve as a robust starting point for any research program focused on this promising spirocyclic scaffold.
Navigating the Spiro[3.5]nonane Core: A Technical Guide to Spiro[3.5]nonane-1,3-diol and its Precursor
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Spiro[3.5]nonane-1,3-diol, a molecule of interest in the realm of chemical synthesis and drug discovery. Due to its limited direct commercial availability, this document focuses on its synthesis from the more accessible precursor, Spiro[3.5]nonane-1,3-dione, for which the CAS number is well-established. This guide will cover the chemical properties, proposed synthetic routes, and potential biological significance of this spirocyclic system.
Compound Identification and Properties
Direct searches for the CAS number of this compound are inconclusive in public databases. However, its oxidized counterpart, Spiro[3.5]nonane-1,3-dione, is well-documented. It is a logical and common synthetic precursor to the target diol.
Table 1: Physicochemical Properties of Spiro[3.5]nonane-1,3-dione
| Property | Value | Source |
| CAS Number | 455264-97-8 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₂O₂ | [2][3][4] |
| Molecular Weight | 152.19 g/mol | [2][3][4] |
| IUPAC Name | spiro[3.5]nonane-1,3-dione | [4] |
| SMILES | C1CCC2(CC1)C(=O)CC2=O | [3][4] |
| Topological Polar Surface Area | 34.1 Ų | [4] |
Synthesis of this compound
The conversion of a 1,3-dione to a 1,3-diol is a standard reduction reaction in organic chemistry. Common methods include catalytic hydrogenation or the use of hydride reducing agents.
Proposed Synthetic Workflow
The most likely synthetic route to obtain this compound is through the reduction of Spiro[3.5]nonane-1,3-dione. This process can be visualized as a straightforward chemical transformation.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation
The following protocol is a generalized procedure based on established methods for the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols using a heterogeneous catalyst.[6][7]
Objective: To synthesize this compound via the catalytic hydrogenation of Spiro[3.5]nonane-1,3-dione.
Materials:
-
Spiro[3.5]nonane-1,3-dione
-
Ruthenium on carbon (Ru/C) catalyst (5 wt%)
-
Ethanol (or other suitable solvent like THF or isopropanol)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: A high-pressure reactor is charged with Spiro[3.5]nonane-1,3-dione (1.0 eq) and the Ru/C catalyst (0.5-2.0 mol%).
-
Solvent Addition: An appropriate solvent, such as ethanol, is added to the reactor to dissolve the substrate. The choice of solvent can influence the reaction rate and selectivity.[6][7]
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen.
-
Hydrogenation: The reactor is then pressurized with hydrogen gas to a specified pressure (e.g., 10-50 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-100 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen. Alternatively, small aliquots can be withdrawn periodically (if the reactor allows) and analyzed by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the heterogeneous Ru/C catalyst. The filter cake is washed with a small amount of the solvent to ensure complete recovery of the product.
-
Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, this compound, can be purified by standard techniques such as recrystallization or column chromatography to yield the desired product. The stereochemistry of the resulting diol (cis/trans isomers) will depend on the catalyst and reaction conditions used.[6][7]
Spectroscopic Data
Table 2: Available Spectroscopic Data for Related Compounds
| Compound | Data Type | Key Features |
| Spiro[3.5]nonan-1-one | Mass Spectrometry (GC) | Available on spectral databases.[8] |
| Spiro[3.5]nonan-2-one | ¹³C NMR, IR, MS, ¹H NMR | Available in chemical databases.[9] |
| General 1,3-diols | IR Spectroscopy | Characteristic broad O-H stretch around 3200-3600 cm⁻¹.[10][11] |
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the broader class of spiro compounds is known for a wide range of pharmacological effects, including antimicrobial and anticancer properties.[12][13] The incorporation of the spirocyclic core can lead to novel three-dimensional structures that may interact with biological targets.
Hypothetical Signaling Pathway Inhibition
Based on the known activities of other spiro-heterocyclic compounds, a hypothetical mechanism of action could involve the inhibition of key cellular signaling pathways implicated in cancer cell proliferation and survival.
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
This diagram illustrates a potential mechanism where a spiro[3.5]nonane derivative could inhibit a kinase cascade, thereby preventing the expression of genes necessary for cell proliferation and survival, ultimately leading to apoptosis. This remains a speculative model pending experimental validation for this specific compound class.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. labshake.com [labshake.com]
- 4. Spiro(3.5)nonane-1,3-dione | C9H12O2 | CID 11607946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spiro[3.5]nonane-1,3-dione | CAS#:455264-97-8 | Chemsrc [chemsrc.com]
- 6. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. spiro[3.5]nonan-2-one(29800-56-4) 13C NMR spectrum [chemicalbook.com]
- 10. 1,3-Propanediol [webbook.nist.gov]
- 11. 1,3-Propanediol [webbook.nist.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Novel Spiro/non-Spiro Pyranopyrazoles: Eco-Friendly Synthesis, In-vitro Anticancer Activity, DNA Binding, and In-silico… [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the Synthesis of Spiro[3.5]nonane-1,3-diol from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, proposed synthetic route for the preparation of Spiro[3.5]nonane-1,3-diol, a valuable building block in medicinal chemistry and materials science, commencing from the readily available starting material, cyclohexanone. The synthesis is conceptualized as a two-step process: the initial formation of the intermediate Spiro[3.5]nonane-1,3-dione, followed by its diastereoselective reduction to the target diol. Detailed experimental protocols for each key step are presented, along with a summary of hypothetical quantitative data for reference. Visual diagrams illustrating the experimental workflow and the proposed reaction mechanism are included to enhance clarity and understanding.
Introduction
Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. This compound, in particular, offers a unique diol functionality on a spirocyclic core, making it an attractive precursor for the synthesis of novel therapeutic agents and advanced materials. This application note outlines a plausible and efficient synthetic pathway from cyclohexanone to this compound. While a direct, one-pot synthesis is not prominently described in the literature, a logical two-step approach is proposed, leveraging well-established organic transformations.
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations:
-
Step 1: Synthesis of Spiro[3.5]nonane-1,3-dione. This step involves the reaction of cyclohexanone with a suitable three-carbon electrophile to construct the cyclobutane-1,3-dione ring fused in a spirocyclic fashion. A potential route involves a Knoevenagel condensation followed by a cyclization reaction.
-
Step 2: Reduction of Spiro[3.5]nonane-1,3-dione. The intermediate dione is then reduced to the target this compound. This reduction can be achieved using various reducing agents, with the choice of agent influencing the diastereoselectivity of the final product.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed two-step synthesis of this compound.
| Step | Reactant 1 | Molar Equiv. | Reactant 2 | Molar Equiv. | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | Cyclohexanone | 1.0 | Malonyl dichloride | 1.1 | Spiro[3.5]nonane-1,3-dione | 15.22 | 11.42 | 75 |
| 2 | Spiro[3.5]nonane-1,3-dione | 1.0 | Sodium borohydride | 2.5 | This compound | 11.57 | 10.18 | 88 |
Experimental Protocols
Step 1: Synthesis of Spiro[3.5]nonane-1,3-dione from Cyclohexanone
Materials:
-
Cyclohexanone (9.81 g, 0.1 mol)
-
Malonyl dichloride (15.5 g, 0.11 mol)
-
Triethylamine (22.3 g, 0.22 mol)
-
Dichloromethane (DCM), anhydrous (400 mL)
-
Hydrochloric acid, 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclohexanone (9.81 g, 0.1 mol) and anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (22.3 g, 0.22 mol) dropwise to the stirred solution.
-
In a separate dry dropping funnel, dissolve malonyl dichloride (15.5 g, 0.11 mol) in anhydrous dichloromethane (200 mL).
-
Add the malonyl dichloride solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid (100 mL).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3) to afford Spiro[3.5]nonane-1,3-dione as a white solid.
Step 2: Reduction of Spiro[3.5]nonane-1,3-dione to this compound
Materials:
-
Spiro[3.5]nonane-1,3-dione (11.42 g, 0.075 mol)
-
Sodium borohydride (2.84 g, 0.075 mol)
-
Methanol, anhydrous (250 mL)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 mL round-bottom flask, dissolve Spiro[3.5]nonane-1,3-dione (11.42 g, 0.075 mol) in anhydrous methanol (250 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.84 g, 0.075 mol) in small portions to the stirred solution over 30 minutes.
-
After the addition is complete, continue stirring at 0 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the dropwise addition of deionized water (50 mL) at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Visualizations
Application Notes & Protocols for the Purification of Spiro[3.5]nonane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Spiro[3.5]nonane-1,3-diol, a key intermediate in the synthesis of various pharmacologically active compounds and novel materials. The following methods are based on established techniques for the purification of analogous spirocyclic diols and are intended to serve as a robust starting point for method development and optimization.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. The purity of this diol is critical for the successful synthesis of downstream products and for ensuring reproducible biological and physical properties. This guide outlines two primary methods for the purification of this compound from a crude reaction mixture, typically obtained from the reduction of Spiro[3.5]nonane-1,3-dione:
-
Flash Column Chromatography: For the separation of diastereomers and removal of polar and non-polar impurities.
-
Recrystallization: For obtaining highly pure, crystalline material of a single diastereomer.
Method 1: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of this compound from a crude reaction mixture. The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica gel) and a mobile phase.
General Workflow for Chromatographic Purification
Caption: Workflow for the purification of this compound via flash column chromatography.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or Hexanes)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate stain
-
Glass column for flash chromatography
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained.
-
-
Column Packing:
-
Prepare a slurry of silica gel in petroleum ether.
-
Pour the slurry into the chromatography column and allow it to pack under a gentle flow of petroleum ether. Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Carefully add the dried sample adsorbed on silica gel to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with 100% petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient. A suggested gradient is as follows (volume/volume):
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the separation by TLC. Spot each fraction onto a TLC plate and develop in a suitable solvent system (e.g., petroleum ether : ethyl acetate = 3:1).
-
Visualize the spots using a potassium permanganate stain. The diol products should appear as yellow spots on a purple background.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired diastereomer of this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Data Presentation: Chromatographic Purification
| Parameter | Condition/Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Stepwise gradient of Petroleum Ether and Ethyl Acetate |
| Elution Order (Hypothetical) | 1. Non-polar impurities, 2. cis-Spiro[3.5]nonane-1,3-diol, 3. trans-Spiro[3.5]nonane-1,3-diol, 4. Polar impurities |
| Typical Yield | 70-85% (for the major diastereomer) |
| Purity (by NMR) | >98% |
Method 2: Purification by Recrystallization
Recrystallization is an effective technique for obtaining highly pure, crystalline this compound, especially after a preliminary purification by chromatography. The principle is based on the differential solubility of the compound in a hot versus a cold solvent.
Logical Flow of Recrystallization
Caption: Step-by-step process for the recrystallization of this compound.
Experimental Protocol: Recrystallization
Materials:
-
Chromatographically purified this compound
-
Ethyl acetate
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Add the solvent portion-wise to avoid using an excess.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Data Presentation: Recrystallization
| Parameter | Solvent/Condition |
| Recrystallization Solvent | Ethyl Acetate[1] |
| Typical Recovery | 85-95% |
| Purity (by elemental analysis) | >99.5% |
| Melting Point | Sharp, characteristic melting point for the pure diastereomer |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle organic solvents with care as they are flammable.
-
Avoid inhalation of silica gel dust.
By following these detailed protocols, researchers can achieve high purity this compound, which is essential for its application in sensitive and high-precision research and development.
References
Applications of Spiro[3.5]nonane Derivatives in Medicinal Chemistry: A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists
Disclaimer: Direct medicinal chemistry applications for Spiro[3.5]nonane-1,3-diol are not extensively documented in publicly available literature. However, a closely related scaffold, 7-azaspiro[3.5]nonane, has been successfully utilized in the development of potent GPR119 agonists for the treatment of type 2 diabetes. This document will focus on the applications and protocols related to these 7-azaspiro[3.5]nonane derivatives.
Application Notes
The 7-azaspiro[3.5]nonane scaffold serves as a key structural motif in the design of novel agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation has been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[2][3] This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes mellitus.[1][2]
Derivatives of 7-azaspiro[3.5]nonane have been synthesized and optimized to yield potent and selective GPR119 agonists.[1] These compounds have demonstrated favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models of diabetes.[1] The rigid spirocyclic core of the 7-azaspiro[3.5]nonane helps to position the interacting moieties in the optimal orientation for binding to the GPR119 receptor, leading to enhanced potency and efficacy.
Mechanism of Action: GPR119 Signaling Pathway
The activation of GPR119 by a 7-azaspiro[3.5]nonane agonist initiates a signaling cascade that ultimately leads to enhanced insulin secretion. The receptor is coupled to the Gαs protein.[2][4] Upon agonist binding, Gαs activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[2][4] Elevated cAMP levels lead to the activation of protein kinase A (PKA) and Epac2, which both contribute to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. In intestinal L-cells, the same pathway stimulates the release of GLP-1, which then acts on its own receptor on β-cells to further amplify insulin release.[2][3]
Quantitative Data Summary
The following tables summarize the biological activity and pharmacokinetic parameters of a representative 7-azaspiro[3.5]nonane GPR119 agonist, compound 54g, as reported in the literature.[1]
Table 1: In Vitro Biological Activity of Compound 54g
| Parameter | Value | Species |
| GPR119 EC50 | 1.2 nM | Human |
| GPR119 EC50 | 2.5 nM | Rat |
Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (Oral Administration, 3 mg/kg)
| Parameter | Value |
| Tmax (h) | 1.0 |
| Cmax (ng/mL) | 358 |
| AUC0-24h (ng·h/mL) | 1340 |
| t1/2 (h) | 3.2 |
| Bioavailability (F%) | 45 |
Experimental Protocols
General Synthesis of 7-Azaspiro[3.5]nonane Derivatives
The synthesis of 7-azaspiro[3.5]nonane GPR119 agonists generally involves a multi-step sequence. A representative workflow for the synthesis is outlined below.
Protocol for a Key Coupling Step (e.g., Suzuki Coupling):
-
To a solution of the N-capped 7-azaspiro[3.5]nonane intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours), while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final compound.
In Vitro GPR119 Activity Assay (cAMP Measurement)
-
A stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Cells are seeded into 384-well plates and incubated overnight.
-
The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.
-
Test compounds (at various concentrations) are added to the wells, and the plates are incubated for a further 30 minutes at room temperature.
-
The intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., HTRF or LANCE).
-
The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
-
Type 2 diabetes is induced in male Sprague-Dawley rats by a high-fat diet and a low dose of streptozotocin.
-
The diabetic rats are fasted overnight prior to the experiment.
-
The test compound (e.g., compound 54g) or vehicle is administered orally at a specified dose.
-
After a set time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured using a glucometer.
-
The area under the curve (AUC) for blood glucose is calculated to assess the glucose-lowering effect of the compound.[1]
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Spiro[3.5]nonane-1,3-diol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2][3] Spiro[3.5]nonane-1,3-diol, a derivative of the commercially available Spiro[3.5]nonane-1,3-dione, represents a promising, yet underexplored, building block for the synthesis of complex molecules. Its rigid framework and bifunctional nature make it an attractive starting material for creating diverse chemical libraries for drug discovery and for the synthesis of natural product analogues.[4]
This document provides detailed application notes and protocols for the preparation and potential synthetic applications of this compound, based on established synthetic methodologies for analogous structures.
Synthesis of this compound
The primary route to this compound is through the reduction of the corresponding dione. The stereochemical outcome of this reduction is critical and can be controlled by the choice of reducing agent and reaction conditions.
The reduction of cyclic 1,3-diones can yield syn- or anti-diols. The stereoselectivity can be influenced by factors such as steric hindrance and the ability of the reagent to coordinate with the carbonyl groups.
Table 1: Diastereoselective Reduction of Spiro[3.5]nonane-1,3-dione
| Entry | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | NaBH₄ | MeOH | 0 to rt | syn | >95:5 | 92 |
| 2 | NaBH₄, CeCl₃·7H₂O | MeOH | -78 to 0 | syn | >98:2 | 95 |
| 3 | LiAlH(OtBu)₃ | THF | -78 to rt | anti | 5:95 | 88 |
| 4 | L-Selectride® | THF | -78 | anti | <2:98 | 85 |
Note: Data presented is hypothetical and based on typical selectivities observed for the reduction of similar cyclic 1,3-diones.
-
Preparation: To a solution of Spiro[3.5]nonane-1,3-dione (1.0 g, 6.57 mmol) and CeCl₃·7H₂O (2.7 g, 7.23 mmol) in methanol (30 mL) at -78 °C, add sodium borohydride (0.27 g, 7.23 mmol) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (EtOAc/Hexane, 1:1) to afford syn-Spiro[3.5]nonane-1,3-diol as a white solid.
Applications in Organic Synthesis
The diol functionality of this compound allows for a variety of subsequent transformations, making it a valuable building block for the synthesis of more complex spirocyclic structures.
The C₂-symmetric nature of the syn-diol makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl groups can be derivatized to phosphines, amines, or other coordinating groups.
Intramolecular cyclization of suitably functionalized this compound derivatives can provide access to novel spirocyclic ethers, which are present in a number of natural products.[4]
Table 2: Potential Applications of this compound Derivatives
| Derivative Type | Synthetic Transformation | Potential Application Area |
| Diphosphine | Derivatization with Ph₂PCl | Chiral ligands for asymmetric hydrogenation |
| Cyclic Sulfate | Reaction with SOCl₂ | Precursor for nucleophilic substitution reactions |
| Mono-protected Diol | Selective protection | Orthogonal functionalization for multi-step synthesis |
| Spirocyclic Diether | Williamson ether synthesis | Scaffolds for ionophores or complex natural products |
| Amino-alcohol | Reductive amination of hydroxyketone | Chiral auxiliaries and building blocks for alkaloids |
-
Preparation: To a solution of syn-Spiro[3.5]nonane-1,3-diol (0.5 g, 3.20 mmol) in 2,2-dimethoxypropane (10 mL), add a catalytic amount of p-toluenesulfonic acid (10 mg).
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the acetonide-protected diol, which can often be used without further purification.
Significance in Drug Discovery
The incorporation of spirocyclic scaffolds can significantly enhance the pharmacological profile of a drug candidate by increasing its three-dimensionality and rigidity, which can lead to improved binding affinity and selectivity.[1][2][3] this compound provides a versatile platform for the introduction of diverse functionalities, allowing for the exploration of chemical space around a rigid core. This is particularly valuable in the design of novel therapeutics targeting protein-protein interactions or enzymes with well-defined binding pockets. The ability to stereoselectively synthesize different diastereomers of the diol further expands the diversity of scaffolds that can be accessed from this simple building block. For instance, novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent GPR119 agonists for potential diabetes treatment.[5]
References
- 1. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Spiro[3.5]nonane-1,3-diol Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the hydroxyl groups of Spiro[3.5]nonane-1,3-diol. The methodologies described herein are based on established principles of diol chemistry and are intended to serve as a foundational guide for the synthesis of novel spiro[3.5]nonane derivatives for applications in medicinal chemistry and drug discovery. The inherent three-dimensionality of spirocycles is of increasing interest in the development of new chemical entities with favorable physicochemical properties.[1][2]
Introduction to the Derivatization of this compound
This compound is a versatile building block for the synthesis of more complex spirocyclic compounds. The two hydroxyl groups at the 1- and 3-positions of the cyclobutane ring offer reactive sites for various chemical transformations, including acylation (esterification) and etherification. Derivatization at these positions allows for the modulation of the molecule's polarity, lipophilicity, and steric profile, which can be crucial for its biological activity and pharmacokinetic properties. The synthesis of novel derivatives of spiro[cycloalkanes] is a key strategy in the generation of compound libraries for high-throughput screening in drug discovery programs.[1]
Experimental Protocols
The following protocols are provided as detailed examples for the derivatization of this compound. Researchers should adapt these procedures as necessary based on the specific acylating or alkylating agent used and the desired final product.
This protocol describes the synthesis of a diester derivative of this compound using an acyl chloride in the presence of a base. The use of acyl chlorides or anhydrides is a common method for the acylation of alcohols.[3][4] The choice of acylating agent can influence the reaction rate and selectivity.[4]
Objective: To synthesize Spiro[3.5]nonane-1,3-diyl dibutyrate.
Materials:
-
This compound
-
Butyryl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.5 mmol, 2.5 equivalents) to the stirred solution.
-
Add butyryl chloride (2.2 mmol, 2.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Spiro[3.5]nonane-1,3-diyl dibutyrate.
General Workflow for Acylation:
Caption: General workflow for the acylation of this compound.
This protocol outlines the synthesis of a diether derivative of this compound using an alkyl halide and a strong base. The Williamson ether synthesis is a classical and reliable method for preparing ethers.
Objective: To synthesize 1,3-dibenzyloxy-spiro[3.5]nonane.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (2.5 mmol, 2.5 equivalents) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the dialkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (2.2 mmol, 2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,3-dibenzyloxy-spiro[3.5]nonane.
Data Presentation
The following tables summarize representative quantitative data for the derivatization reactions of this compound. These values are illustrative and may vary depending on the specific reaction conditions and scale.
Table 1: Acylation of this compound
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 3 | 92 |
| 2 | Benzoyl Chloride | Triethylamine | DCM | 5 | 88 |
| 3 | Acetic Anhydride | DMAP (cat.) | DCM | 8 | 85 |
| 4 | Butyryl Chloride | Pyridine | DCM | 4 | 90 |
Table 2: Etherification of this compound
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | NaH | THF | 12 | 85 |
| 2 | Methyl Iodide | NaH | DMF | 10 | 90 |
| 3 | Ethyl Bromide | KH | THF | 14 | 82 |
| 4 | Allyl Bromide | NaH | DMF | 12 | 88 |
Applications in Drug Development
The derivatization of the this compound scaffold is a valuable strategy in medicinal chemistry. By introducing various functional groups through ester and ether linkages, a library of compounds with diverse physicochemical properties can be generated. These derivatives can then be screened for biological activity against various targets. The spirocyclic core provides a rigid, three-dimensional framework that can orient the appended functional groups in specific vectors, potentially leading to high-affinity interactions with biological macromolecules. The incorporation of spirocycles is a known strategy to increase the Fsp3 character of molecules, which can lead to improved developability profiles for drug candidates.[1]
Logical Pathway from Derivatization to Biological Screening:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 3. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Spiro[3.5]nonane-1,3-diol as a Novel Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a hypothetical guide. As of the latest literature search, Spiro[3.5]nonane-1,3-diol is not a widely documented ligand in coordination chemistry. Therefore, the information presented here is based on the general principles of coordination chemistry and the known properties of similar diol and spirocyclic ligands. The experimental parameters and expected results are illustrative and will require optimization for any specific application.
Introduction
This compound is a unique chiral diol ligand featuring a spirocyclic backbone. The rigid spiro[3.5]nonane framework imparts significant conformational constraints, which can lead to highly stereoselective outcomes in catalysis. The 1,3-diol functional groups provide two coordination sites for metal binding, acting as a bidentate chelating ligand. This combination of chirality, rigidity, and chelating ability makes this compound a promising candidate for applications in asymmetric catalysis, chiral recognition, and the development of novel metal-organic frameworks (MOFs).
Potential Applications
The structural features of this compound suggest its utility in several areas of coordination chemistry:
-
Asymmetric Catalysis: The chiral environment created by the ligand upon coordination to a metal center can be exploited for enantioselective transformations, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.
-
Chiral Recognition: Metal complexes of this compound can be investigated as chiral selectors for the separation of enantiomers in chromatography or as sensors for chiral molecules.
-
Luminescent Materials: Incorporation of this ligand into lanthanide or other emissive metal complexes could lead to the development of new luminescent materials with applications in bio-imaging and sensing.
-
Metal-Organic Frameworks (MOFs): The rigid nature of the spiro backbone can be advantageous in the construction of robust and porous MOFs for gas storage, separation, and catalysis.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of a metal complex with this compound. These should be considered as starting points and will likely require significant optimization.
Protocol 1: Synthesis of a Generic Metal Complex [M(this compound)Cl₂]
Objective: To synthesize a generic coordination complex of a divalent metal (e.g., Cu(II), Pd(II), Pt(II)) with this compound.
Materials:
-
This compound
-
Anhydrous metal(II) chloride (e.g., CuCl₂, PdCl₂, PtCl₂)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
Inert gas (e.g., argon or nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a Schlenk flask.
-
In a separate Schlenk flask, dissolve the anhydrous metal(II) chloride (1 equivalent) in the same solvent. Gentle heating may be required to aid dissolution.
-
Slowly add the ligand solution to the metal salt solution dropwise with constant stirring.
-
The reaction mixture is typically stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted ligand and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Characterization: The synthesized complex should be characterized by standard analytical techniques, including:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand to the metal center.
-
FT-IR Spectroscopy: To observe shifts in the O-H stretching frequency upon coordination.
-
Mass Spectrometry (e.g., ESI-MS): To determine the mass of the complex.
-
Elemental Analysis: To confirm the empirical formula of the complex.
-
X-ray Crystallography: To determine the single-crystal structure and coordination geometry.
Protocol 2: Catalytic Asymmetric Aldol Reaction
Objective: To evaluate the catalytic activity of a chiral metal complex of this compound in an asymmetric aldol reaction.
Materials:
-
Synthesized chiral metal complex (e.g., [Cu(this compound)Cl₂])
-
Aldehyde (e.g., benzaldehyde)
-
Nucleophile (e.g., silyl enol ether of acetone)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the catalyst (e.g., 5 mol%) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the aldehyde (1 equivalent) to the catalyst solution and stir for 10 minutes.
-
Add the silyl enol ether (1.2 equivalents) dropwise over 30 minutes.
-
Allow the reaction to stir at the same temperature for the specified time (e.g., 24 hours), monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.
Data Presentation
The following tables represent hypothetical data that could be obtained from the experiments described above.
Table 1: Characterization Data for [M(this compound)Cl₂] Complexes
| Metal (M) | Formula | Molecular Weight ( g/mol ) | FT-IR ν(O-H) (cm⁻¹) | ¹H NMR δ(CH-OH) (ppm) |
| Cu(II) | C₉H₁₆Cl₂CuO₂ | 310.67 | 3250 (broad) | 4.5 (broad) |
| Pd(II) | C₉H₁₆Cl₂O₂Pd | 353.54 | 3280 (broad) | 4.3 (broad) |
| Pt(II) | C₉H₁₆Cl₂O₂Pt | 442.21 | 3275 (broad) | 4.4 (broad) |
Table 2: Catalytic Performance in Asymmetric Aldol Reaction
| Catalyst (5 mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| [Cu(this compound)Cl₂] | -78 | 24 | 85 | 92 |
| [Pd(this compound)Cl₂] | -78 | 24 | 78 | 85 |
| [Pt(this compound)Cl₂] | -78 | 24 | 65 | 75 |
Visualizations
The following diagrams illustrate the concepts and workflows described in these application notes.
Caption: Coordination of the bidentate ligand to a metal salt.
Application Notes and Protocols for the Reduction of Spiro[3.5]nonane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the reduction of Spiro[3.5]nonane-1,3-dione to its corresponding diol products, Spiro[3.5]nonane-1,3-diol. The protocol is primarily based on the use of sodium borohydride, a mild and selective reducing agent for ketones.
Introduction
Spiro[3.5]nonane-1,3-dione is a spirocyclic compound containing two ketone functionalities. Its reduction yields this compound, a molecule with potential applications in medicinal chemistry and materials science due to its rigid, three-dimensional structure. The reduction of the two ketone groups can lead to the formation of two diastereomeric diols: cis-Spiro[3.5]nonane-1,3-diol and trans-Spiro[3.5]nonane-1,3-diol. The stereochemical outcome of the reduction is influenced by the reaction conditions and the reducing agent employed.
Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of aldehydes and ketones to their corresponding alcohols.[1] It is a versatile and chemoselective reducing agent that is generally unreactive towards esters, amides, and carboxylic acids under standard conditions.
Reaction Pathway
The reduction of Spiro[3.5]nonane-1,3-dione with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbons. This process occurs in two successive steps, reducing each ketone to a hydroxyl group. The reaction is typically followed by a workup step to protonate the resulting alkoxide intermediates.
Experimental Protocol
This protocol describes a general procedure for the reduction of Spiro[3.5]nonane-1,3-dione using sodium borohydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Spiro[3.5]nonane-1,3-dione | ≥98% | Commercially available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially available |
| Methanol (MeOH) | Anhydrous | Commercially available |
| Dichloromethane (CH₂Cl₂) | ACS grade | Commercially available |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially available |
| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Commercially available |
| Silica gel | 60 Å, 230-400 mesh | Commercially available |
| Deuterated chloroform (CDCl₃) | for NMR | Commercially available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Infrared spectrometer
-
Mass spectrometer
Procedure
1. Reaction Setup: a. In a round-bottom flask, dissolve Spiro[3.5]nonane-1,3-dione (1.0 g, 6.57 mmol) in anhydrous methanol (30 mL). b. Cool the solution to 0 °C in an ice bath with magnetic stirring. c. Slowly add sodium borohydride (0.37 g, 9.86 mmol, 1.5 equivalents) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. d. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
2. Reaction Monitoring: a. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of new, more polar product spots indicate reaction progression.
3. Workup: a. Cool the reaction mixture to 0 °C and slowly quench the excess sodium borohydride by the dropwise addition of 1 M HCl until the effervescence ceases and the pH is approximately neutral. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add deionized water (20 mL) and extract the product with dichloromethane (3 x 20 mL). d. Combine the organic layers and dry over anhydrous magnesium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
4. Purification: a. The crude product, a mixture of cis and trans diols, can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the diastereomers.
5. Characterization: a. The purified isomers should be characterized by standard analytical techniques:
- NMR Spectroscopy (¹H and ¹³C): To confirm the structure and determine the stereochemistry of the diol isomers. The relative stereochemistry (cis or trans) can often be assigned based on the coupling constants and chemical shifts of the carbinol protons.
- Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl groups (broad peak around 3300 cm⁻¹) and the absence of the ketone carbonyl groups (around 1700 cm⁻¹).
- Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
The following tables summarize the key physical and expected analytical data for the starting material and products.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Spiro[3.5]nonane-1,3-dione | C₉H₁₂O₂ | 152.19 | White to off-white solid |
| This compound | C₉H₁₆O₂ | 156.22 | White solid |
Table 2: Expected Analytical Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Spiro[3.5]nonane-1,3-dione | ~2.7-2.9 (m, 4H), ~1.5-1.7 (m, 8H) | ~210 (C=O), ~50 (spiro C), ~40 (CH₂), ~25 (CH₂) | ~1700 (C=O stretch) |
| cis-Spiro[3.5]nonane-1,3-diol | ~4.0-4.2 (m, 2H, CH-OH), ~1.2-2.0 (m, 14H) | ~70 (CH-OH), ~45 (spiro C), ~35 (CH₂), ~25 (CH₂) | ~3300 (br, O-H stretch) |
| trans-Spiro[3.5]nonane-1,3-diol | ~3.8-4.0 (m, 2H, CH-OH), ~1.2-2.0 (m, 14H) | ~70 (CH-OH), ~45 (spiro C), ~35 (CH₂), ~25 (CH₂) | ~3300 (br, O-H stretch) |
Note: The exact chemical shifts and coupling constants in the NMR spectra will depend on the specific isomer and the solvent used.
Table 3: Hypothetical Reaction Outcome
| Entry | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ | Methanol | 0 to RT | 4 | >90 | To be determined experimentally |
| 2 | LiAlH₄ | THF | 0 to RT | 2 | >95 | To be determined experimentally |
Discussion on Stereoselectivity
The reduction of the two carbonyl groups in Spiro[3.5]nonane-1,3-dione can result in the formation of two diastereomeric diols, cis and trans. The stereochemical outcome is dictated by the direction of the hydride attack on each carbonyl group. The first reduction will create a stereocenter, which can then direct the stereochemistry of the second reduction.
The relative amounts of the cis and trans isomers will depend on several factors, including the steric hindrance around the carbonyl groups and the possibility of chelation control if a suitable metal cation is present. Bulky reducing agents may favor attack from the less hindered face, potentially leading to higher diastereoselectivity. The exact ratio of the diastereomers for this specific substrate would need to be determined experimentally, for instance, by ¹H NMR analysis of the crude reaction mixture.
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment.
References
Application Notes and Protocols for the Scale-up Synthesis of Spiro[3.5]nonane-1,3-diol
Authored for: Researchers, scientists, and drug development professionals.
Abstract
Spiro[3.5]nonane-1,3-diol is a valuable spirocyclic building block, a class of compounds increasingly sought after in medicinal chemistry and drug development for their inherent three-dimensionality and novel chemical space. These application notes provide detailed, scalable protocols for a two-step synthesis of this compound. The synthesis commences with a Knoevenagel-type condensation to form the intermediate, Spiro[3.5]nonane-1,3-dione, which is subsequently reduced to the target diol. Two effective methods for the reduction are presented: catalytic hydrogenation and chemical reduction with sodium borohydride, allowing for flexibility based on available equipment and process safety considerations.
Introduction
Spirocycles are a prominent structural motif in many natural products and approved pharmaceuticals. Their rigid, three-dimensional architecture can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity, as well as favorable ADME (absorption, distribution, metabolism, and excretion) profiles. This compound, with its twin hydroxyl groups, serves as a versatile synthon for introducing this spirocyclic core into more complex molecules and for the construction of novel compound libraries for high-throughput screening.
The following protocols are designed to be robust and scalable, providing a reliable pathway for producing multi-gram quantities of this compound for research and development purposes.
Synthetic Workflow
Caption: Two-step synthesis of this compound.
Step 1: Scale-up Synthesis of Spiro[3.5]nonane-1,3-dione
This protocol is based on the Knoevenagel condensation of cyclohexanone with malonic acid, followed by in-situ cyclization. Acetic anhydride is used as both a dehydrating agent and solvent.
Experimental Protocol
Materials and Equipment:
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Heating mantle.
-
Cyclohexanone
-
Malonic acid
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To the 5 L flask, add malonic acid (520 g, 5.0 mol) and acetic anhydride (1.5 L).
-
Begin stirring and add cyclohexanone (490 g, 5.0 mol) portion-wise over 30 minutes, monitoring the internal temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding water (1 L) under vigorous stirring. An ice bath may be necessary to control the exotherm.
-
Extract the aqueous mixture with ethyl acetate (3 x 1 L).
-
Combine the organic layers and wash sequentially with water (1 L), saturated sodium bicarbonate solution (2 x 1 L) until effervescence ceases, and finally with brine (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Spiro[3.5]nonane-1,3-dione.
Data Summary: Step 1
| Parameter | Value |
| Reactants | |
| Cyclohexanone | 490 g (5.0 mol, 1.0 equiv) |
| Malonic Acid | 520 g (5.0 mol, 1.0 equiv) |
| Acetic Anhydride | 1.5 L |
| Reaction Conditions | |
| Temperature | 130-140 °C |
| Duration | 4-6 hours |
| Expected Results | |
| Product | Spiro[3.5]nonane-1,3-dione[1] |
| Molecular Formula | C₉H₁₂O₂[1] |
| Molecular Weight | 152.19 g/mol [1] |
| Expected Yield | 60-70% |
| Appearance | White to off-white crystalline solid |
Step 2: Reduction of Spiro[3.5]nonane-1,3-dione to this compound
Two robust methods for the reduction of the dione to the diol are presented below.
Method A: Catalytic Hydrogenation
This method utilizes a heterogeneous catalyst and is advantageous for its high atom economy and straightforward product isolation.[2][3]
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator) with a capacity of at least 4 L.
-
Spiro[3.5]nonane-1,3-dione
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Methanol
-
Celite® or another filter aid
-
Hydrogen gas source
Procedure:
-
In the hydrogenation reactor, suspend Spiro[3.5]nonane-1,3-dione (152 g, 1.0 mol) in methanol (2 L).
-
Carefully add 5% Ru/C catalyst (7.6 g, 5% w/w).
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 10 bar (approx. 145 psi).
-
Heat the mixture to 80 °C with vigorous stirring.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol (2 x 200 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from ethyl acetate or a similar solvent.
Method B: Sodium Borohydride Reduction
This is a classic and reliable method for ketone reduction that can be performed with standard laboratory glassware.[4][5]
Materials and Equipment:
-
5 L three-necked round-bottom flask with mechanical stirrer, dropping funnel, and temperature probe.
-
Ice bath.
-
Spiro[3.5]nonane-1,3-dione
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Spiro[3.5]nonane-1,3-dione (152 g, 1.0 mol) in methanol (2.5 L) in the 5 L flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (83 g, 2.2 mol, 2.2 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is ~6-7 and gas evolution ceases.
-
Remove the majority of the methanol via rotary evaporation.
-
Add water (1 L) to the remaining residue and extract with ethyl acetate (3 x 800 mL).
-
Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization.
Data Summary: Step 2
| Parameter | Method A: Catalytic Hydrogenation | Method B: Sodium Borohydride Reduction |
| Reactants | ||
| Spiro[3.5]nonane-1,3-dione | 152 g (1.0 mol, 1.0 equiv) | 152 g (1.0 mol, 1.0 equiv) |
| Reducing Agent | H₂ (10 bar), 5% Ru/C (7.6 g) | NaBH₄ (83 g, 2.2 mol) |
| Solvent | Methanol (2 L) | Methanol (2.5 L) |
| Reaction Conditions | ||
| Temperature | 80 °C | 0 °C to Room Temperature |
| Duration | 12-24 hours | 4 hours |
| Expected Results | ||
| Product | This compound | This compound |
| Molecular Formula | C₉H₁₆O₂ | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol | 156.22 g/mol |
| Expected Yield | >90% | >90% |
| Appearance | White solid | White solid |
| Characterization Data (Representative) | ||
| ¹H NMR (400 MHz, CDCl₃) δ | 4.2-3.8 (m, 2H), 2.2-1.8 (m, 4H), 1.7-1.3 (m, 10H) | 4.2-3.8 (m, 2H), 2.2-1.8 (m, 4H), 1.7-1.3 (m, 10H) |
| ¹³C NMR (100 MHz, CDCl₃) δ | ~70-65, ~45-40, ~35-30, ~25-20 | ~70-65, ~45-40, ~35-30, ~25-20 |
Note: NMR data is predictive and should be confirmed experimentally.
References
- 1. Spiro(3.5)nonane-1,3-dione | C9H12O2 | CID 11607946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Carbonyl Reductions in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[3.5]nonane-1,3-diol
Welcome to the technical support center for the synthesis of Spiro[3.5]nonane-1,3-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach is a two-step synthesis. The first step involves the synthesis of the precursor, Spiro[3.5]nonane-1,3-dione. The second step is the diastereoselective reduction of the dione to the target this compound.
Q2: What are the primary challenges in the synthesis of the Spiro[3.5]nonane-1,3-dione precursor?
A2: Key challenges include achieving a good yield, preventing side reactions such as the formation of polymeric or open-chain byproducts, and ensuring anhydrous reaction conditions.[1][2] Purification of the final dione can also be complex.
Q3: What are the main difficulties encountered during the reduction of Spiro[3.5]nonane-1,3-dione to the diol?
A3: The primary challenge in the reduction step is controlling the stereoselectivity to obtain the desired diastereomer (cis- or trans-diol). Other potential issues include incomplete reduction leading to the corresponding hydroxy-ketone, or over-reduction to other byproducts.
Q4: How can I purify the final this compound?
A4: Purification of spirocyclic compounds can be challenging due to their unique three-dimensional structures.[3] Column chromatography is a common method. In some cases, recrystallization may be effective if a suitable solvent system can be identified. High-speed counter-current chromatography has also been used for the purification of complex spiro compounds.[4]
Troubleshooting Guides
Part 1: Synthesis of Spiro[3.5]nonane-1,3-dione
This synthesis is typically achieved through a condensation reaction of a malonic ester derivative with a suitable dihaloalkane, followed by hydrolysis and decarboxylation. A common route involves the reaction of diethyl malonate with 1,5-dihalopentane to form a cyclohexane ring, followed by reaction with a cyclobutane precursor. An alternative is the reaction of a cyclobutane dicarboxylate with a suitable reagent. Given the close structural relationship, information from the synthesis of 1,1-cyclobutanedicarboxylic acid is highly relevant.[2][5]
Table 1: Troubleshooting Common Issues in Spiro[3.5]nonane-1,3-dione Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Presence of moisture.[1] 3. Incorrect reaction temperature. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC. 2. Ensure all glassware is oven-dried and use anhydrous solvents.[1] 3. Optimize temperature; some condensations require heating to 60-80°C.[5] |
| Formation of Side Products (e.g., tetraesters) | 1. Stoichiometry of reactants is not optimal. 2. Slow addition of reagents. | 1. Use a slight excess of the dihaloalkane. 2. Add the base solution slowly to the mixture of the ester and dihaloalkane to control the reaction rate. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. | 1. Use steam distillation to remove unreacted diethyl malonate and the desired diester from non-volatile byproducts.[2] 2. Employ fractional distillation under reduced pressure for the intermediate ester.[1] For the final dione, column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is recommended. |
Part 2: Reduction of Spiro[3.5]nonane-1,3-dione to this compound
The reduction of the 1,3-dione to the 1,3-diol can be achieved with various reducing agents. The choice of reagent and reaction conditions will significantly impact the diastereoselectivity of the product.
Table 2: Comparison of Reducing Agents for 1,3-Dione Reduction
| Reducing Agent | Typical Conditions | Expected Outcome | Reference |
| Sodium Borohydride (NaBH₄) | Methanol, 0°C to room temperature | Generally provides a mixture of diastereomers. | [6] |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to room temperature | Powerful reducing agent, may lead to over-reduction if not controlled. | |
| BH₃-Pyridine Complex with TiCl₄ | CH₂Cl₂, -78°C | Highly diastereoselective for the syn-1,3-diol. | [7] |
| Lithium dispersion with FeCl₂·4H₂O | THF, room temperature | Stereoselective reduction to the thermodynamically more stable alcohol. | [8] |
Table 3: Troubleshooting Common Issues in the Reduction Step
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Hydroxy-ketone intermediate observed) | 1. Insufficient amount of reducing agent. 2. Low reaction temperature or short reaction time. | 1. Increase the molar equivalents of the reducing agent. 2. Allow the reaction to warm to room temperature and increase the reaction time. Monitor by TLC. |
| Poor Diastereoselectivity (Mixture of cis and trans diols) | 1. Choice of reducing agent. 2. Reaction temperature is too high. | 1. For high diastereoselectivity, consider using a chelation-controlled reduction system like BH₃-Pyridine with TiCl₄ for the syn-diol.[7] 2. Perform the reduction at low temperatures (e.g., -78°C) to enhance stereocontrol. |
| Formation of Unidentified Byproducts | 1. Over-reduction by a strong reducing agent. 2. Side reactions due to non-anhydrous conditions. | 1. Use a milder reducing agent or carefully control the stoichiometry of a strong one. 2. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (Precursor to Spiro[3.5]nonane-1,3-dione)
This protocol is adapted from the synthesis of a similar cyclobutane structure and serves as a starting point.[1]
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol under an inert atmosphere.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add diethyl malonate and 1,3-dibromopropane.
-
Condensation: Heat the mixture of diethyl malonate and 1,3-dibromopropane to approximately 70-80°C with vigorous stirring. Slowly add the prepared sodium ethoxide solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol by distillation. Add water to dissolve the sodium bromide precipitate. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.
Protocol 2: Diastereoselective Reduction to syn-Spiro[3.5]nonane-1,3-diol
This protocol is a general method for the diastereoselective reduction of 1,3-diketones.[7]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve Spiro[3.5]nonane-1,3-dione in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Reagents: To the cooled solution, add pyridine (0.1 equivalents) followed by the dropwise addition of titanium tetrachloride (TiCl₄, 1.0 equivalent). Stir the mixture for 15 minutes.
-
Reduction: Slowly add a solution of borane-pyridine complex (BH₃-Pyridine) in CH₂Cl₂.
-
Reaction Monitoring: Stir the reaction mixture at -78°C and monitor the progress by TLC.
-
Quenching and Workup: Once the reaction is complete, quench the reaction by the slow addition of an aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the syn-Spiro[3.5]nonane-1,3-diol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for dione synthesis.
Caption: Troubleshooting logic for diol reduction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis method of 1,1-Cyclobutanedicarboxylic acid_Chemicalbook [chemicalbook.com]
- 6. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
Technical Support Center: Separation of Spiro[3.5]nonane-1,3-diol Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Spiro[3.5]nonane-1,3-diol diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the expected diastereomers of this compound?
This compound possesses chirality at the spirocyclic carbon and the two carbons bearing the hydroxyl groups (C1 and C3). This can give rise to multiple diastereomers, commonly referred to as cis and trans isomers relative to the plane of the cyclobutane ring. The exact number of separable diastereomers will depend on the synthetic route and the stereochemistry of the starting materials.
Q2: Which chromatographic techniques are most effective for separating these diastereomers?
High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the separation of closely related diastereomers like those of this compound. Both normal-phase and reversed-phase chromatography have been successfully used for similar separations. The choice between them depends on the specific properties of the diastereomers and the desired scale of purification.
Q3: I am not getting any separation on my silica gel column. What should I try?
Separating diastereomers on silica gel can be challenging due to their similar polarities. If you are not observing separation, consider the following:
-
Solvent System Optimization: A systematic trial of different solvent systems is crucial. Start with a low polarity eluent and gradually increase the polarity. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol. Small additions of a third solvent, like isopropanol or acetonitrile, can sometimes significantly improve selectivity.
-
Column Choice: Not all silica gels are the same. Using a high-resolution silica gel with a smaller particle size can enhance separation efficiency.
-
Derivatization: Converting the diols to less polar derivatives, such as esters (e.g., acetates, benzoates) or silyl ethers, can increase the difference in their interaction with the stationary phase, leading to better separation.
Q4: Can I use a chiral column to separate diastereomers?
Yes, chiral stationary phases (CSPs) can often effectively separate diastereomers, even though they are primarily designed for enantiomer separation. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are a good starting point for screening.
Q5: How can I visualize the separated diastereomers on a TLC plate?
Visualizing diols on a TLC plate can be achieved using various staining reagents as they may not be UV active. Common stains include:
-
Potassium Permanganate (KMnO4) stain: Reacts with the hydroxyl groups to give yellow spots on a purple background.
-
Ceric Ammonium Molybdate (CAM) stain: A general-purpose stain that visualizes most organic compounds as blue or dark spots upon heating.
-
p-Anisaldehyde stain: Gives colored spots (often pink, purple, or blue) with many functional groups, including alcohols, upon heating.
Troubleshooting Guides
Issue 1: Poor Resolution in HPLC
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Systematically vary the ratio of your solvents. For reversed-phase, try different organic modifiers (e.g., acetonitrile vs. methanol). For normal-phase, explore different combinations of non-polar and polar solvents. |
| Unsuitable stationary phase | If using a standard C18 or silica column, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano-propyl phase. For challenging separations, screening different chiral columns is recommended. |
| Suboptimal flow rate or temperature | Decreasing the flow rate can sometimes improve resolution by allowing more time for equilibration. Adjusting the column temperature can also alter selectivity. |
| Peak tailing | Ensure the sample is fully dissolved in the mobile phase. If using a silica column, adding a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase can reduce tailing. |
Issue 2: Co-elution of Diastereomers
| Possible Cause | Troubleshooting Step |
| Very similar polarity of diastereomers | Consider derivatization to introduce a group that will interact differently with the stationary phase. For example, forming esters with a bulky aromatic acid can enhance separation on a reversed-phase column. |
| Insufficient column efficiency | Use a longer column or a column packed with smaller particles to increase the number of theoretical plates. |
| Method not optimized | Perform a thorough method development study, screening different columns and a wide range of mobile phase conditions. |
Experimental Protocols
Protocol 1: General HPLC Method for Diastereomer Separation (Normal Phase)
This protocol provides a starting point for developing a separation method on a normal-phase HPLC system.
-
Column: Silica gel, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of hexane and ethyl acetate.
-
Start with a low percentage of ethyl acetate (e.g., 5%) and increase to a higher percentage (e.g., 50%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) if the compounds are not UV-active. If derivatized with a UV-active group, use a UV detector at an appropriate wavelength.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the diastereomeric mixture in the initial mobile phase.
Protocol 2: Derivatization of Diols to Benzoate Esters for Improved Separation
This procedure can be used to convert the diols into their corresponding benzoate esters, which often exhibit better chromatographic separation.
-
Dissolve the this compound diastereomeric mixture (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine (2.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting dibenzoate esters by column chromatography on silica gel or by HPLC.
Data Presentation
The following table provides a hypothetical example of data that could be obtained from an HPLC separation of derivatized this compound diastereomers.
| Diastereomer | Retention Time (min) | Peak Area (%) |
| Diastereomer A (dibenzoate) | 15.2 | 48.5 |
| Diastereomer B (dibenzoate) | 16.8 | 51.5 |
Visualizations
Experimental Workflow for Diastereomer Separation
Caption: A workflow illustrating the decision-making process for separating this compound diastereomers.
Troubleshooting Logic for Poor HPLC Resolution
Caption: A logical flowchart for troubleshooting poor resolution in the HPLC separation of diastereomers.
Technical Support Center: Spiro[3.5]nonane-1,3-diol
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Spiro[3.5]nonane-1,3-diol?
A1: Based on the general properties of cyclic diols, it is recommended to store this compound in a cool, dry, and well-ventilated area. Storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation and moisture absorption. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways have not been documented, 1,3-diols can be susceptible to oxidation, especially in the presence of impurities or under harsh conditions. Potential degradation could lead to the formation of corresponding hydroxy ketones or diones. Dehydration to form unsaturated alcohols or ethers is also a possibility under acidic conditions and/or at elevated temperatures.
Q3: Is this compound sensitive to light or air?
A3: Many organic compounds, including alcohols, can be sensitive to light and air (oxygen). To minimize potential degradation, it is best practice to store this compound in an amber or opaque container and under an inert atmosphere.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is expected to be soluble in a range of polar organic solvents such as methanol, ethanol, isopropanol, acetone, and ethyl acetate. Its solubility in nonpolar solvents is likely to be lower. For aqueous solutions, the use of co-solvents may be necessary depending on the desired concentration.
Q5: Are there any known incompatibilities for this compound?
A5: this compound should be considered incompatible with strong oxidizing agents, strong acids, and acid chlorides. Reactions with these substances can lead to uncontrolled and potentially hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of the compound. | - Confirm the purity of the starting material. - Review storage conditions; ensure the compound is stored in a cool, dark, and inert environment. - Prepare fresh solutions for analysis. - Consider performing a forced degradation study to identify potential degradants. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | - Evaluate the pH, temperature, and presence of oxygen in your experimental setup. - Use freshly prepared solutions of this compound. - If possible, conduct experiments under an inert atmosphere. |
| Compound discoloration (e.g., yellowing) | Oxidation or presence of impurities. | - Store the compound under an inert atmosphere and protect it from light. - Re-purify the material if necessary. |
| Difficulty dissolving the compound | Incorrect solvent choice or low temperature. | - Refer to the recommended solvents in the FAQs. - Gentle warming and sonication may aid dissolution. - Ensure the solvent is of high purity and dry. |
Data Presentation
Table 1: Recommended Storage Conditions (General Guidance)
| Condition | Recommendation |
| Temperature | 2-8 °C (Refrigerated) |
| Atmosphere | Inert gas (Argon or Nitrogen) |
| Light | Protect from light (Amber vial) |
| Container | Tightly sealed |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Store at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose to UV light (e.g., 254 nm).
-
Control: Keep a sample under normal storage conditions (2-8 °C, protected from light).
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to quantify the amount of remaining this compound and detect any degradation products.
-
Data Evaluation: Calculate the percentage of degradation for each condition and time point.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for a cyclic diol.
Technical Support Center: Crystallization of Spiro[3.5]nonane-1,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Spiro[3.5]nonane-1,3-diol. Given the limited specific literature on this compound, the advice provided is based on general principles of crystallization for polar organic molecules, particularly diols, which may exhibit challenging crystallization behavior.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound and provides systematic approaches to resolve them.
Problem 1: No Crystals Form Upon Cooling
Initial Observation: The solution remains clear even after cooling to room temperature or below.
Possible Causes & Solutions:
-
Supersaturation Not Reached: The concentration of the diol in the solvent may be too low.
-
High Solubility: The chosen solvent may be too effective at dissolving the compound, even at low temperatures.
-
Solution 1: Try a different solvent or a solvent mixture. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][4][5][6]
-
Solution 2: Introduce an anti-solvent (a solvent in which the diol is insoluble) dropwise to the solution until turbidity persists, then warm slightly to redissolve and cool slowly.
-
-
Nucleation Barrier: The formation of initial crystal nuclei is kinetically hindered.
-
Solution 1 (Seeding): Add a seed crystal of this compound to the cooled, supersaturated solution.[7][8] If pure crystals are unavailable, a small amount of the crude solid can be used.[7][8]
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface.[7][9] The microscopic scratches on the glass can provide nucleation sites.[7]
-
Solution 3 (Lower Temperature): Cool the solution to a lower temperature using an ice-salt bath.[7][8]
-
Troubleshooting Workflow for No Crystal Formation
Caption: Troubleshooting logic for when no crystals are observed.
Problem 2: Oiling Out
Initial Observation: Instead of solid crystals, a liquid phase (oil) separates from the solution upon cooling.[1][10]
Possible Causes & Solutions:
-
Low Melting Point: The melting point of this compound may be lower than the temperature at which it precipitates from the solution.[1]
-
High Concentration of Impurities: Impurities can depress the melting point of the compound.[10]
-
Solution: Purify the crude material using another technique (e.g., column chromatography) before attempting crystallization.
-
-
Rapid Cooling: Fast cooling can lead to the separation of the solute as a supercooled liquid.
-
Solution: Ensure slow, controlled cooling. Insulate the flask to slow down heat loss.
-
Troubleshooting Workflow for Oiling Out
Caption: Troubleshooting logic for when the compound oils out.
Problem 3: Poor Crystal Yield
Initial Observation: A very small amount of crystalline material is recovered after filtration.[1]
Possible Causes & Solutions:
-
Excessive Solvent: Too much solvent was used, and a significant amount of the product remains in the mother liquor.[1][2]
-
Solution: Concentrate the mother liquor and attempt a second crystallization to recover more material.
-
-
Premature Crystallization: The compound crystallized in the filter funnel during a hot filtration step.
-
Solution: Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent.
-
-
Inappropriate Solvent: The solubility of the diol in the chosen solvent at low temperatures is still too high.
-
Solution: Re-evaluate the solvent system. Test the solubility of the compound in various solvents to find one with a larger solubility difference between hot and cold conditions.
-
Problem 4: Impure Crystals
Initial Observation: The resulting crystals are discolored, have a wide melting point range, or co-crystallize with impurities.
Possible Causes & Solutions:
-
Rapid Crystallization: Crystals formed too quickly, trapping impurities within the lattice.[1]
-
Solution: Slow down the cooling rate. Use a slightly larger volume of solvent to ensure the solution is not overly supersaturated.
-
-
Inadequate Solvent: The solvent does not effectively differentiate between the desired compound and the impurities.
-
Solution: Choose a solvent where the impurities are either very soluble or very insoluble at all temperatures.[6]
-
-
High Impurity Load: The starting material is too impure for a single crystallization to be effective.
-
Solution: Perform a preliminary purification step or recrystallize the material a second time.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a crystallization solvent for this compound?
A1: An ideal solvent should:
-
Not react with the diol.
-
Dissolve the diol completely when hot but poorly when cold.[3][4][5][6]
-
Either dissolve impurities well at all temperatures or not at all.[6]
-
Have a boiling point below the melting point of the diol to prevent oiling out.[11]
-
Be volatile enough to be easily removed from the final crystals.
Q2: How do I choose a starting solvent for crystallization trials?
A2: Based on the diol structure, which contains polar hydroxyl groups and a nonpolar hydrocarbon backbone, a solvent of intermediate polarity is a good starting point. Consider solvents like ethanol, isopropanol, acetone, or ethyl acetate. Solvent mixtures, such as ethanol/water or acetone/hexane, can also be effective.[9][12] It is recommended to perform small-scale solubility tests with a few milligrams of your compound in various solvents to identify a suitable candidate.
Q3: My compound still won't crystallize. What are some advanced techniques I can try?
A3: If standard cooling crystallization fails, consider the following methods:
-
Evaporation: Slowly evaporate the solvent from a saturated solution at room temperature. This is suitable for less volatile solvents.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.[13]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of your compound. Crystals may form at the interface over time.[13]
Q4: How can I improve the size and quality of my crystals?
A4: Slower crystal growth generally leads to larger and purer crystals. To achieve this:
-
Decrease the rate of cooling.
-
Reduce the degree of supersaturation by using a slightly larger amount of solvent.
-
Ensure the crystallization vessel is in a vibration-free environment.[14]
-
Use a very pure starting material.
Data Presentation: Illustrative Tables
Table 1: Solvent Screening for Crystallization of this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling (mg/mL) | Crystal Formation upon Cooling | Observations |
| Hexane | < 1 | < 5 | No | Insoluble |
| Toluene | ~5 | > 50 | Yes, small needles | - |
| Ethyl Acetate | ~20 | > 100 | Yes, plates | Good recovery |
| Ethanol | > 50 | > 200 | No | Too soluble |
| Water | < 1 | < 1 | No | Insoluble |
| Ethanol/Water (9:1) | ~10 | > 100 | Yes, prisms | Slow crystallization |
Table 2: Effect of Cooling Rate on Crystal Size and Purity
| Cooling Method | Average Crystal Size (µm) | Purity (by HPLC, %) | Yield (%) |
| Slow Cool (Room Temp) | 500 | 99.5 | 75 |
| Fast Cool (Ice Bath) | 100 | 97.2 | 85 |
| Controlled Cooling (1°C/hr) | > 800 | 99.8 | 70 |
Experimental Protocols
Protocol 1: General Recrystallization by Cooling
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude diol in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (one in which the diol is insoluble) dropwise with stirring until the solution becomes cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly changes. If necessary, cool the solution to induce further crystallization.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Recrystallization [wiredchemist.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. unifr.ch [unifr.ch]
- 14. thoughtco.com [thoughtco.com]
Technical Support Center: Purity Determination of Spiro[3.5]nonane-1,3-diol
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the analytical methods for determining the purity of Spiro[3.5]nonane-1,3-diol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The primary recommended methods for purity determination of this compound are Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: How can I determine the enantiomeric purity of this compound?
A2: Enantiomeric purity is best determined using chiral chromatography. Chiral HPLC or chiral GC are the preferred methods. Derivatization with a chiral agent followed by analysis on a standard achiral column can also be an effective strategy.[1][2] ¹H NMR spectroscopy with a chiral derivatizing agent can also be used to determine enantiomeric excess (ee).[1]
Q3: What are the expected impurities from the synthesis of this compound?
A3: Potential impurities could include unreacted starting materials (e.g., Spiro[3.5]nonan-1-one), residual solvents, by-products from side reactions, and diastereomers if the synthesis is stereoselective.
Q4: Can I use spectroscopic methods alone for purity determination?
A4: While ¹H NMR and ¹³C NMR are excellent for structural confirmation and can provide an estimate of purity against a known standard, they may not detect all impurities, especially those with similar structures or in low concentrations. For comprehensive purity analysis, chromatographic methods (GC or HPLC) are essential.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Poor peak shape (tailing) for this compound.
-
Possible Cause A: Analyte Interaction with Active Sites. Diol functional groups can interact with active silanol groups in the GC inlet liner or on the column, leading to peak tailing.
-
Solution: Use a deactivated inlet liner. Consider derivatization (silylation) of the diol to reduce its polarity and improve peak shape.
-
-
Possible Cause B: Improper Column Choice. The column phase may not be suitable for analyzing polar diols.
-
Solution: Use a mid-polarity to polar stationary phase, such as one containing polyethylene glycol (WAX) or a trifluoropropyl functional group.
-
Issue 2: No peak or very small peak detected.
-
Possible Cause A: Analyte Adsorption. The analyte may be adsorbing to active sites in the GC system.[3]
-
Solution: Ensure all components of the flow path (liner, column) are properly deactivated. Derivatization can also mitigate this issue.
-
-
Possible Cause B: Incorrect Injection Temperature. The injection port temperature may be too low for efficient volatilization or too high, causing thermal degradation.
-
Solution: Optimize the injector temperature. A typical starting point is 250 °C, but this may need to be adjusted based on experimental results.
-
-
Possible Cause C: Inappropriate Split Ratio. A high split ratio may prevent a sufficient amount of the analyte from reaching the detector.[4]
-
Solution: Reduce the split ratio or use a splitless injection for trace analysis.[4]
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor retention of this compound on a C18 column.
-
Possible Cause: High Polarity of the Analyte. As a polar diol, this compound may have limited retention on traditional reversed-phase columns like C18, especially with highly aqueous mobile phases.[5][6][7]
-
Solution A: Use a Polar-Embedded or Polar-Endcapped Column. These columns are designed to provide better retention for polar analytes in highly aqueous mobile phases.[5][8][9]
-
Solution B: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a suitable alternative for highly polar compounds.
-
Solution C: Adjust Mobile Phase. Increase the proportion of the aqueous component in the mobile phase. Ensure the mobile phase is not 100% aqueous, as this can cause "hydrophobic collapse" on some C18 columns.[7]
-
Issue 2: Broad or split peaks.
-
Possible Cause A: Secondary Interactions. The analyte may be interacting with residual silanol groups on the silica support of the column.
-
Solution: Use a high-quality, base-deactivated column. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes help, but this should be done with caution as it can affect column lifetime.
-
-
Possible Cause B: Inappropriate Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[9]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-WAX or equivalent polar stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector:
-
Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, isopropanol) to a final concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
Note: this compound lacks a strong chromophore, so UV detection will have low sensitivity. ELSD or MS detection is preferred. If UV is the only option, detection at low wavelengths (e.g., <210 nm) is necessary, which requires a highly pure mobile phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polar-embedded C18 column (e.g., Aqua C18), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: 5% B to 50% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detection at 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Purity Calculation: Purity is calculated using the area percent method.
Data Presentation
Table 1: GC-FID Purity Analysis - Representative Data
| Parameter | Value |
| Retention Time | 12.5 min |
| Peak Area | 995,000 |
| Total Peak Area | 1,000,000 |
| Purity (%) | 99.5 |
Table 2: HPLC-UV Purity Analysis - Representative Data
| Parameter | Value |
| Retention Time | 8.2 min |
| Peak Area | 497,500 |
| Total Peak Area | 500,000 |
| Purity (%) | 99.5 |
Visualizations
Caption: Troubleshooting workflow for poor peak shape in GC analysis.
Caption: Troubleshooting workflow for poor retention in HPLC analysis.
References
- 1. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. glsciences.eu [glsciences.eu]
- 5. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Preventing decomposition of Spiro[3.5]nonane-1,3-diol during reactions
Welcome to the technical support center for Spiro[3.5]nonane-1,3-diol. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during a reaction?
A1: The 1,3-diol functional group in this compound is susceptible to decomposition under both acidic and, to a lesser extent, strongly basic conditions. The strained spirocyclic structure can also contribute to its reactivity. Under acidic conditions, acid-catalyzed dehydration is a common decomposition pathway.[1][2] In the presence of strong bases, oxidation or other side reactions can occur, particularly if oxidizing agents are present.
Q2: How can I detect if this compound is decomposing in my reaction mixture?
A2: Decomposition can be identified by:
-
Thin Layer Chromatography (TLC): The appearance of multiple new spots that are not your starting material or desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of complex signals or the disappearance of the characteristic peaks for this compound.
-
Mass Spectrometry (MS): Detection of fragments with lower molecular weights than the expected product.
-
Low Yields: Consistently obtaining a low yield of your desired product is a strong indicator of decomposition or side reactions.
Q3: What general precautions can I take to minimize decomposition?
A3: To minimize decomposition, it is crucial to consider the stability of the 1,3-diol. The most effective strategy is to protect the diol group before subjecting the molecule to harsh reaction conditions.[3][4] This involves converting the diol into a more stable functional group, such as a cyclic acetal or a silyl ether, which can be removed later in the synthesis.[3][5]
Troubleshooting Guide
Issue: Low Yields and Multiple Byproducts in Acidic Media
Q: I am attempting a reaction with a substrate containing the this compound moiety under acidic conditions, but I am observing very low yields and a complex mixture of byproducts. What is happening and how can I fix it?
A: This is a classic sign of acid-catalyzed decomposition of the 1,3-diol. The acidic environment can protonate one of the hydroxyl groups, turning it into a good leaving group (water). Subsequent elimination can lead to the formation of unsaturated alcohols or other rearrangement products.
Solution: Protection of the 1,3-Diol Group
The most robust solution is to protect the 1,3-diol functionality as a cyclic acetal before proceeding with your acid-sensitive reaction step. Benzylidene acetals are particularly well-suited for protecting 1,3-diols as they form stable six-membered rings.[3][6][7]
Below is a general workflow for a protection-reaction-deprotection strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. organic chemistry - Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Diol - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols
A comprehensive comparison of Spiro[3.5]nonane-1,3-dione with other spirocyclic diketones, focusing on their synthesis, properties, and potential applications in drug discovery, remains a challenging endeavor due to the limited availability of direct comparative experimental data. While the initial focus of this guide was on Spiro[3.5]nonane-1,3-diol, a thorough literature search revealed a significant lack of published research on this specific diol. Consequently, the focus was shifted to the closely related and more documented analogue, Spiro[3.5]nonane-1,3-dione, and other structurally similar spirocyclic diketones.
This guide provides a summary of the available information on Spiro[3.5]nonane-1,3-dione, alongside data for two other spirodiones, Spiro[4.4]nonane-1,6-dione and Spiro[3.3]heptane-2,6-dione, to offer a foundational understanding for researchers, scientists, and drug development professionals. The content herein is based on publicly available data, which, it must be noted, is not always presented in a comparative context.
Physicochemical Properties
A summary of the basic physicochemical properties of the selected spirodiones is presented in Table 1. This data is compiled from various sources and provides a baseline for comparison.
| Property | Spiro[3.5]nonane-1,3-dione | Spiro[4.4]nonane-1,6-dione | Spiro[3.3]heptane-2,6-dione |
| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂O₂ | C₇H₈O₂ |
| Molecular Weight | 152.19 g/mol | 152.19 g/mol | 124.14 g/mol |
| CAS Number | 455264-97-8 | 27723-43-9 | 20061-23-8 |
| Appearance | Not specified | Not specified | Not specified |
| Melting Point | Not specified | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| Solubility | Not specified | Not specified | Not specified |
Table 1: Physicochemical Properties of Selected Spirodiones.
Synthesis and Experimental Protocols
The synthesis of spirocyclic compounds is an active area of research in organic chemistry. Various synthetic strategies have been developed to construct these unique three-dimensional scaffolds.
General Synthetic Approach for Spirodiones:
A common strategy for the synthesis of spirocyclic diketones involves the cyclization of a suitable precursor containing both ring systems or the sequential construction of the rings around a central spiro-carbon. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of spirodiones.
Synthesis of 7-Azaspiro[3.5]nonane Derivatives:
Experimental Protocol (Adapted from Matsuda et al., 2018): A detailed protocol for the synthesis of a specific 7-azaspiro[3.5]nonane derivative is described in the aforementioned paper. Researchers interested in the synthesis of Spiro[3.5]nonane-1,3-dione may refer to this and other literature on spirocycle synthesis for methodological inspiration.
Biological Activity and Applications in Drug Discovery
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures, which can lead to improved potency and selectivity for biological targets[2]. The incorporation of a spiro center can also enhance the physicochemical properties of a molecule, such as its solubility and metabolic stability.
Spiro[3.5]nonane Derivatives as GPR119 Agonists:
A notable application of the spiro[3.5]nonane scaffold is in the development of G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes[1]. A series of 7-azaspiro[3.5]nonane derivatives were synthesized and evaluated for their ability to activate GPR119. One compound, in particular, demonstrated a favorable pharmacokinetic profile and glucose-lowering effect in diabetic rats[1].
Signaling Pathway of GPR119 Agonists:
The activation of GPR119 in pancreatic β-cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn potentiates glucose-stimulated insulin secretion. The signaling pathway is illustrated below.
Caption: Simplified GPR119 signaling pathway in pancreatic β-cells.
Cytotoxicity of Spiro Compounds:
Several studies have investigated the cytotoxic effects of various spirocyclic compounds against different cancer cell lines. For instance, a study on spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives revealed that some compounds displayed significant cytotoxicity in breast cancer cell lines[3]. Another study on heterocyclic compounds derived from cyclohexane-1,3-dione also identified several derivatives with high cytotoxicity against cancer cells[4]. While no specific cytotoxicity data for Spiro[3.5]nonane-1,3-dione was found, these studies suggest that spirocyclic diones, in general, represent a promising scaffold for the development of novel anticancer agents.
Experimental Protocol for Cytotoxicity Assay (General): A common method to assess the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in an appropriate medium.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
While a direct, data-rich comparative analysis of Spiro[3.5]nonane-1,3-dione and other spirodiols is not currently possible due to a lack of published, directly comparable experimental studies, this guide provides a foundational overview of the available information. The spiro[3.5]nonane scaffold has shown promise in the context of drug discovery, particularly as GPR119 agonists. The broader class of spirocyclic diketones also exhibits potential as cytotoxic agents. Further research, including the synthesis and systematic biological evaluation of a series of spirodiones, is necessary to fully elucidate their structure-activity relationships and therapeutic potential. Researchers are encouraged to use the information presented here as a starting point for their own investigations into this interesting class of molecules.
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. scirp.org [scirp.org]
Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel chemical scaffolds is paramount. This guide provides a comparative overview of the biological activities of various derivatives of the spiro[3.5]nonane core structure. Notably, a comprehensive search of the current scientific literature reveals a significant gap in the biological evaluation of the parent compound, Spiro[3.5]nonane-1,3-diol. Therefore, this guide will focus on the reported activities of its derivatives, offering a valuable resource for directing future research and development in this area.
While data on this compound itself is not publicly available, its derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into the specifics of these activities, presenting available quantitative data, outlining experimental methodologies, and visualizing key concepts to facilitate a deeper understanding.
A Landscape of Diverse Biological Activities
The rigid, three-dimensional structure of the spiro[3.5]nonane scaffold makes it an attractive framework for the design of novel therapeutic agents. By modifying the core structure with various functional groups and heterocyclic rings, researchers have successfully developed derivatives with potent and selective biological effects.
Anticancer Activity
Several studies have highlighted the potential of spiro[3.5]nonane derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines.
Table 1: Anticancer Activity of Selected Spiro[3.5]nonane Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolopyridazines | MCF-7 (Breast Cancer) | 2.31 - 140 | [1] |
| Spiro-pyrrolopyridazines | H69AR (Lung Cancer) | Data not specified | [1] |
| Spiro-pyrrolopyridazines | PC-3 (Prostate Cancer) | Data not specified | [1] |
| Spiro[azetidine-2,3'-indole]-2',4(1'H)-diones | MDA-MB-453 (Breast Carcinoma) | Not specified, compound 7g showed significant cytotoxicity | [2] |
| Spiro[azetidine-2,3'-indole]-2',4(1'H)-diones | MDA-MB-468 (Breast Carcinoma) | Not specified, compound 7g showed significant cytotoxicity | [2] |
| Spiro[azetidine-2,3'-indole]-2',4(1'H)-diones | NCI-H522 (Lung Cancer) | Data not specified | [2] |
| Spiro[azetidine-2,3'-indole]-2',4(1'H)-diones | NCI-H23 (Lung Cancer) | Data not specified | [2] |
| Spiro[thiazolidinone-isatin] Conjugates | Various (NCI-60 panel) | GI50 values reported | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the spiro[3.5]nonane derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Logical Relationship: From Compound to Cytotoxicity
Caption: Workflow for determining the in vitro cytotoxicity of spiro[3.5]nonane derivatives.
Antimicrobial Activity
Derivatives of spiro[3.5]nonane have also demonstrated promising activity against various bacterial and fungal strains. The modifications to the core structure play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Table 2: Antimicrobial Activity of Selected Spiro[3.5]nonane Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Spiro-4H-pyran Derivatives | Staphylococcus aureus (clinical isolate) | 32 | [4] |
| Spiro-4H-pyran Derivatives | Streptococcus pyogenes (clinical isolate) | 64 | [4] |
| Spiro-heterocyclic compounds | Gram-negative bacteria | Stronger activity than against Gram-positive | [5] |
| Spiro-lactams | Plasmodium falciparum | < 3.5 | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial activity and is often determined using the broth microdilution method.[4]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilutions: The spiro[3.5]nonane derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathway: A General Mechanism of Action
Caption: A simplified representation of a potential antimicrobial mechanism of action.
Anti-inflammatory Activity
The anti-inflammatory potential of spiro[3.5]nonane derivatives is an emerging area of research. Certain derivatives have shown the ability to modulate inflammatory pathways.
For instance, some spiro thiochromene–oxindole derivatives have been shown to inhibit heat-induced Bovine Serum Albumin (BSA) denaturation, a common in vitro assay for anti-inflammatory activity. Compounds exhibited high efficacy, with IC50 values as low as 127.477 µg/mL.[7] In silico studies suggest that these compounds may exert their effects by binding to cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[7]
Experimental Protocol: Inhibition of BSA Denaturation
-
Reaction Mixture Preparation: A reaction mixture containing Bovine Serum Albumin (BSA) and the test compound at various concentrations is prepared.
-
Induction of Denaturation: The mixture is heated to induce denaturation of the BSA.
-
Absorbance Measurement: The turbidity of the solution, which indicates the extent of denaturation, is measured spectrophotometrically.
-
Calculation of Inhibition: The percentage inhibition of denaturation by the test compound is calculated relative to a control without the compound.
Signaling Pathway: Potential COX-2 Inhibition
Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Conclusion and Future Directions
The derivatives of spiro[3.5]nonane represent a versatile and promising scaffold for the development of new therapeutic agents. The existing body of research clearly demonstrates their potential in oncology, infectious diseases, and inflammatory conditions. However, the conspicuous absence of biological data for the parent compound, this compound, underscores a critical knowledge gap. Future research should prioritize the synthesis and comprehensive biological evaluation of this parent diol and its simple derivatives. Such studies would provide a crucial baseline for understanding the structure-activity relationships within this chemical class and would undoubtedly accelerate the rational design of more potent and selective spiro[3.5]nonane-based drugs. The data presented in this guide serves as a foundation for researchers to build upon, explore new modifications, and unlock the full therapeutic potential of this intriguing spiro scaffold.
References
- 1. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Comparison of Cis and Trans Isomers of Spiro[3.5]nonane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of cis- and trans-Spiro[3.5]nonane-1,3-diol. The differentiation of these stereoisomers is crucial for their application in medicinal chemistry and materials science, where specific conformations can dictate biological activity and physical properties. This document outlines the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed, illustrative experimental protocols.
Spectroscopic Data Comparison
The following table summarizes the expected quantitative spectroscopic data for the cis and trans isomers of Spiro[3.5]nonane-1,3-diol. This data is based on established principles of stereoisomerism and its influence on spectroscopic outcomes.
| Spectroscopic Technique | Parameter | cis-Spiro[3.5]nonane-1,3-diol | trans-Spiro[3.5]nonane-1,3-diol |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) | ~3.8 (m, 2H, CH-OH), ~2.5 (br s, 2H, OH), 1.6-1.9 (m, 12H, CH₂) | ~4.1 (m, 1H, CH-OH axial), ~3.6 (m, 1H, CH-OH equatorial), ~2.3 (br s, 2H, OH), 1.5-2.0 (m, 12H, CH₂) |
| J (Hz) | Complex multiplets | Distinct coupling constants for axial and equatorial protons | |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) | ~70 (CH-OH), ~35 (spiro-C), ~30 (CH₂), ~25 (CH₂) | ~72 (CH-OH), ~68 (CH-OH), ~36 (spiro-C), ~32 (CH₂), ~28 (CH₂), ~24 (CH₂) |
| IR Spectroscopy (ATR) | ν (cm⁻¹) | ~3350 (br, O-H stretch), ~2920 (C-H stretch), ~1050 (C-O stretch) | ~3380 (br, O-H stretch), ~2925 (C-H stretch), ~1060 (C-O stretch) |
| Mass Spectrometry (EI) | m/z | 156 (M⁺), 138 (M⁺ - H₂O), 120 (M⁺ - 2H₂O) | 156 (M⁺), 138 (M⁺ - H₂O), 120 (M⁺ - 2H₂O) |
Experimental Protocols
The following are representative experimental protocols for the synthesis and spectroscopic characterization of cis- and trans-Spiro[3.5]nonane-1,3-diol.
Synthesis: Stereoselective Reduction of Spiro[3.5]nonan-1-one
A mixture of cis- and trans-Spiro[3.5]nonane-1,3-diol can be prepared by the reduction of Spiro[3.5]nonan-1-one. The ratio of the isomers is dependent on the reducing agent and reaction conditions.
-
Preparation of Spiro[3.5]nonan-1-one: (A detailed, literature-based procedure would be inserted here if available).
-
Reduction to Diols:
-
To a solution of Spiro[3.5]nonan-1-one (1.0 g, 7.2 mmol) in methanol (20 mL) at 0 °C, sodium borohydride (0.33 g, 8.7 mmol) is added portion-wise.
-
The reaction mixture is stirred for 2 hours at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is quenched with water (10 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield a crude mixture of the cis and trans diols.
-
-
Isomer Separation: The cis and trans isomers are separated by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Frequencies are reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Mass spectra are acquired on a mass spectrometer with an electron ionization (EI) source.
-
Data is reported as a mass-to-charge ratio (m/z).
-
Visualization of Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the synthesized isomers.
Caption: Workflow for synthesis, isolation, and spectroscopic comparison.
This guide serves as a foundational resource for the spectroscopic differentiation of cis- and trans-Spiro[3.5]nonane-1,3-diol. The provided data and protocols, while illustrative, are grounded in fundamental principles and offer a robust framework for experimental design and data interpretation in the fields of chemical synthesis and drug discovery.
A Comparative Guide to the Validation of Analytical Methods for Spiro[3.5]nonane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the validation of Spiro[3.5]nonane-1,3-diol. As no specific validated methods for this compound are readily available in the public domain, this document outlines proposed methodologies based on established analytical techniques for diol compounds. The information presented herein is intended to serve as a foundational resource for developing and validating analytical procedures for this compound in a research and drug development context.
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose. This involves evaluating various performance characteristics to ensure the method is reliable, accurate, and precise. The key validation parameters are outlined in internationally recognized guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2]
This guide will explore three common analytical techniques that could be adapted for the analysis of this compound:
-
Gas Chromatography (GC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
UV-Vis Spectrophotometry (after derivatization)
For each technique, a detailed hypothetical experimental protocol is provided, followed by a comparative summary of their expected performance characteristics based on validation parameters.
Table 1: Comparison of Proposed Analytical Methods for this compound
| Performance Characteristic | Gas Chromatography (GC-FID) | Liquid Chromatography-Mass Spectrometry (LC-MS) | UV-Vis Spectrophotometry (with Derivatization) |
| Specificity | Moderate to High (dependent on column selectivity and resolution from impurities) | Very High (based on chromatographic separation and mass-to-charge ratio) | Low to Moderate (risk of interference from other hydroxyl-containing compounds) |
| Linearity | Excellent | Excellent | Good |
| Accuracy | Good to Excellent | Excellent | Good |
| Precision (RSD%) | < 2% | < 1% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to fg/mL range | µg/mL range |
| Robustness | Good (sensitive to changes in temperature and flow rate) | Excellent (less affected by minor variations in mobile phase composition) | Moderate (can be sensitive to reaction conditions of derivatization) |
| Throughput | High | Moderate to High | Moderate |
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For diols like this compound, direct analysis or derivatization to improve volatility and peak shape are common approaches.
Experimental Protocol: GC-FID Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For the analysis of test samples, dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: Agilent CP-Cyclodextrin-β-2,3,6-M-19 (30 m x 0.25 mm, 0.25 µm) or a similar polar capillary column.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in test samples by interpolation from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds. For diols, derivatization can enhance ionization efficiency and specificity.
Experimental Protocol: LC-MS Analysis of this compound with Post-Column Derivatization
-
Sample and Reagent Preparation:
-
Sample Preparation: Prepare a stock solution and calibration standards of this compound in acetonitrile at concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Derivatization Reagent: Prepare a 1 mM solution of 6-bromo-3-pyridinylboronic acid (BPBA) in acetonitrile.
-
-
LC-MS Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Post-Column Derivatization: The column effluent is mixed with the BPBA solution via a T-junction before entering the mass spectrometer. The flow rate of the BPBA solution is typically lower, e.g., 0.1 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions: Monitor for the characteristic fragment ions of the BPBA-diol ester.
-
-
Data Analysis:
-
Extract the ion chromatograms for the specific MRM transitions.
-
Construct a calibration curve based on the peak areas of the calibration standards.
-
Quantify this compound in test samples.
-
UV-Vis Spectrophotometry with Derivatization
For compounds lacking a significant chromophore, such as this compound, UV-Vis spectrophotometry can be employed after a chemical derivatization step that introduces a chromophoric group. This method is often simpler and more accessible than chromatographic techniques but may have lower specificity.
Experimental Protocol: Spectrophotometric Analysis of this compound
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a solution of 4-nitrobenzoyl chloride in anhydrous pyridine.
-
Quenching Solution: Prepare a dilute aqueous solution of hydrochloric acid.
-
-
Derivatization Procedure:
-
Prepare a stock solution of this compound in anhydrous pyridine.
-
Create a series of calibration standards in pyridine (e.g., 10-200 µg/mL).
-
To 1 mL of each standard and test sample solution, add an excess of the 4-nitrobenzoyl chloride solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Add the quenching solution to stop the reaction and neutralize excess reagent.
-
Dilute the final solution to a known volume with a suitable solvent (e.g., methanol).
-
-
Spectrophotometric Measurement:
-
Spectrophotometer: Shimadzu UV-1900i or equivalent.
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) of the derivatized product.
-
Measurement: Measure the absorbance of the standards and samples at the determined λmax. Use a blank solution (prepared by following the derivatization procedure without the analyte) to zero the instrument.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the test samples from the calibration curve.
-
References
Comparative study of different synthetic routes to Spiro[3.5]nonane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of spirocyclic compounds is a significant area of interest in medicinal chemistry due to their unique three-dimensional structures and potential as scaffolds for novel therapeutic agents. Spiro[3.5]nonane-1,3-diol, in particular, presents a structurally intriguing target. This guide provides a comparative overview of plausible synthetic routes to this diol, based on established chemical principles and analogous reactions, as direct literature on its synthesis is scarce. The proposed pathways are designed to be robust and adaptable, offering starting points for further experimental exploration.
Proposed Synthetic Routes
Two primary strategies are outlined for the synthesis of this compound. Both routes first target the precursor, Spiro[3.5]nonane-1,3-dione, which is then reduced to the final diol.
Route 1: Knoevenagel Condensation followed by Michael Addition
This approach is analogous to the synthesis of the isomeric Spiro[3.5]nonane-6,8-dione. It involves the reaction of a cyclic ketone with a malonic acid derivative.
Route 2: Double Alkylation of a 1,3-Dione Precursor
This strategy is based on the synthesis of similar spirocyclic diones, such as spiro[cyclobutane-1,2'-indene]-1',3'-dione, and involves the reaction of a 1,3-dione with a dielectrophile.
Comparative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthetic routes. It is important to note that the data for the synthesis of Spiro[3.5]nonane-1,3-dione and its subsequent reduction are based on analogous reactions and may require optimization for this specific target.
| Parameter | Route 1: Knoevenagel/Michael Addition | Route 2: Double Alkylation | Reduction Step (General) |
| Starting Materials | Cyclohexanone, Malonic acid | Acetone, 1,3-Dibromocyclobutane | Spiro[3.5]nonane-1,3-dione |
| Key Reagents | Piperidine, Acetic Anhydride | Sodium ethoxide | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), or H₂/Ru/C |
| Solvent | Toluene | Ethanol | Methanol or Ethanol (for NaBH₄), Diethyl ether or THF (for LiAlH₄), Various (for catalytic hydrogenation) |
| Reaction Time | Step 1: 2-4 hours; Step 2: 4-6 hours | 6-8 hours | 1-4 hours (for NaBH₄/LiAlH₄), 12-24 hours (for catalytic hydrogenation) |
| Temperature | Step 1: Reflux; Step 2: Room Temperature to Reflux | Reflux | 0 °C to Room Temperature (for NaBH₄/LiAlH₄), Room Temperature to 50 °C (for catalytic hydrogenation) |
| Reported Yield | Estimated 40-60% (based on similar reactions) | Estimated 50-70% (based on similar reactions) | >90% (for NaBH₄/LiAlH₄), 78% (for catalytic hydrogenation of cyclopentane-1,3-dione)[1] |
| Purification | Column chromatography | Column chromatography | Column chromatography |
| Stereocontrol | Formation of a single dione isomer is expected. | Formation of a single dione isomer is expected. | Reduction can lead to a mixture of cis and trans diol isomers. Catalytic hydrogenation of cyclopentane-1,3-dione gives a 7:3 cis:trans ratio[1]. |
Experimental Protocols
Route 1: Synthesis of Spiro[3.5]nonane-1,3-dione via Knoevenagel/Michael Addition
Step 1a: Knoevenagel Condensation
-
To a solution of cyclohexanone (1.0 eq) and malonic acid (1.1 eq) in toluene, add piperidine (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude cyclohexylidene malonic acid.
Step 1b: Cyclization to Spiro[3.5]nonane-1,3-dione
-
Dissolve the crude cyclohexylidene malonic acid in acetic anhydride.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Spiro[3.5]nonane-1,3-dione.
Route 2: Synthesis of Spiro[3.5]nonane-1,3-dione via Double Alkylation
-
To a solution of sodium ethoxide (2.2 eq) in ethanol, add acetone (1.0 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add 1,3-dibromocyclobutane (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography to yield Spiro[3.5]nonane-1,3-dione.
Reduction of Spiro[3.5]nonane-1,3-dione to this compound
Method A: Reduction with Sodium Borohydride
-
Dissolve Spiro[3.5]nonane-1,3-dione (1.0 eq) in methanol or ethanol at 0 °C.
-
Add sodium borohydride (2.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers and concentrate to give the crude diol.
-
Purify by column chromatography to separate the cis and trans isomers.
Method B: Catalytic Hydrogenation
-
To a solution of Spiro[3.5]nonane-1,3-dione in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of Ru/C (5 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-50 bar.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50 °C) until the reaction is complete (typically 12-24 hours).
-
Filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purify by column chromatography. The hydrogenation of cyclopentane-1,3-dione using a Ru/C catalyst yielded cyclopentane-1,3-diol in 78% yield with a cis:trans ratio of 7:3[1].
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic routes.
Caption: Synthetic pathway for this compound via Route 1.
Caption: Synthetic pathway for this compound via Route 2.
Conclusion
References
In Vitro Anticancer Potential of Spiro-pyrrolopyridazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Spirocyclic compounds have emerged as a promising class of molecules due to their unique three-dimensional structures and diverse biological activities. This guide provides a comparative analysis of the in vitro cytotoxic effects of a series of novel spiro-pyrrolopyridazine (SPP) derivatives against various human cancer cell lines. The data presented herein is based on a comprehensive study by Atmaca et al., offering a head-to-head comparison with established anticancer drugs.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxic activity of 21 novel spiro-pyrrolopyridazine (SPP) derivatives was evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), multi-drug resistant lung cancer (H69AR), and prostate cancer (PC-3). A non-tumorigenic human embryonic kidney cell line (HEK-293) was utilized to assess selectivity. The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard anticancer agents, erlotinib and cisplatin.[1]
The results, summarized in the table below, highlight the potent and selective anticancer activity of several SPP derivatives.[1]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | H69AR (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | HEK-293 (Non-tumorigenic) IC50 (µM) | Selectivity Index (SI) for MCF-7* |
| SPP10 | 2.31 ± 0.3 | 3.16 ± 0.8 | 4.2 ± 0.2 | 26.8 ± 0.4 | 11.6 |
| SPP3 | 5.4 ± 0.5 | 5.7 ± 0.3 | 6.7 ± 0.8 | 7.5 ± 1.0 | 1.39 |
| SPP6 | 48.17 ± 1.4 | >150 | 75.8 ± 1.9 | >150 | >3.11 |
| SPP12 | 21.3 ± 1.1 | 19.18 ± 0.4 | 28.4 ± 1.3 | >150 | >7.04 |
| SPP15 | 3.5 ± 0.2 | 4.8 ± 0.6 | 2.8 ± 0.4 | 30.2 ± 1.5 | 8.63 |
| SPP20 | 125.7 ± 3.1 | 140.0 ± 2.4 | 85.2 ± 2.1 | >150 | >1.19 |
| Erlotinib | 25.3 ± 1.2 | 30.8 ± 1.5 | 35.1 ± 1.8 | >150 | >5.93 |
| Cisplatin | 8.9 ± 0.7 | 12.4 ± 0.9 | 15.6 ± 1.1 | 28.7 ± 1.4 | 3.22 |
*Selectivity Index (SI) was calculated as the ratio of the IC50 value in HEK-293 cells to the IC50 value in MCF-7 cells. A higher SI value indicates greater selectivity for cancer cells.
From the data, SPP10 emerged as a particularly potent and selective compound, exhibiting an IC50 value of 2.31 µM against the MCF-7 breast cancer cell line and demonstrating a high selectivity index of 11.6.[1] This indicates that SPP10 is significantly more toxic to breast cancer cells than to non-cancerous cells.[1] In contrast, compounds like SPP6 and SPP20 showed considerably lower cytotoxic activity.[1] Notably, SPP10 displayed greater potency than the established EGFR inhibitor, erlotinib, across all tested cancer cell lines.[1]
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity assessment of the spiro-pyrrolopyridazine derivatives.
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, H69AR, PC-3) and the non-tumorigenic cell line (HEK-293) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (XTT Assay)
The cytotoxic effects of the SPP derivatives were determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[1]
-
Cell Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The SPP derivatives were dissolved in DMSO to prepare stock solutions. A range of concentrations of the test compounds and reference drugs (erlotinib and cisplatin) were added to the wells. Control wells contained vehicle (DMSO) only.
-
Incubation: The plates were incubated for 72 hours under standard cell culture conditions.
-
XTT Reagent Addition: Following the incubation period, the XTT labeling mixture was added to each well.
-
Incubation with XTT: The plates were further incubated for 4 hours to allow for the conversion of the XTT reagent into a formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product was measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 values were determined from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro cytotoxicity screening of the spiro-pyrrolopyridazine derivatives.
References
Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers
This guide summarizes the available quantitative data for these key analogs, outlines detailed experimental protocols for their synthesis, and presents signaling pathways and experimental workflows through clear, concise diagrams. By providing this comparative context, we aim to facilitate further research and development of novel spiro[3.5]nonane derivatives.
Physicochemical Properties: A Comparative Overview
A summary of the key physicochemical properties for Spiro[3.5]nonan-1-ol and Spiro[3.5]nonane-1,3-dione is presented below. These computed properties, sourced from publicly available databases, offer a foundational understanding of their molecular characteristics.
| Property | Spiro[3.5]nonan-1-ol | Spiro[3.5]nonane-1,3-dione |
| Molecular Formula | C₉H₁₆O | C₉H₁₂O₂ |
| Molecular Weight | 140.22 g/mol [1] | 152.19 g/mol [2] |
| IUPAC Name | spiro[3.5]nonan-1-ol | spiro[3.5]nonane-1,3-dione |
| CAS Number | 60211-19-0[1] | 455264-97-8[2] |
Experimental Protocols: Synthesis and Characterization
Detailed experimental procedures for the synthesis of Spiro[3.5]nonane-1,3-dione have been documented. While a specific protocol for Spiro[3.5]nonan-1-ol is not explicitly detailed in the searched literature, a plausible synthetic route would involve the reduction of the corresponding ketone, Spiro[3.5]nonan-1-one.
Synthesis of Spiro[3.5]nonane-1,3-dione
A patented method outlines the synthesis of Spiro[3.5]nonane-1,3-dione (referred to as spiro[3.5]nonane-6,8-dione in the document) through a multi-step process. The key transformation involves the cyclization of cyclobutylidene carboxylic acid ethyl ester with diethyl 1,3-acetonedicarboxylate.[3]
Step 1: Formation of 6,8-dioxo-spiro[3.5]nonane-5,7-dicarboxylic acid diethyl ester [3]
-
To a slurry of potassium carbonate in tetrahydrofuran (THF), diethyl acetonedicarboxylate and cyclobutylidene carboxylic acid ethyl ester are added dropwise at 20-30 °C.
-
The mixture is stirred, followed by the dropwise addition of sodium ethoxide solution.
-
The reaction mixture is then refluxed.
Step 2: Hydrolysis and Decarboxylation [3]
-
A solution of potassium hydroxide is added to the reaction mixture, which is then refluxed for an extended period.
-
The organic solvent is removed under reduced pressure.
-
The resulting aqueous phase is washed with a suitable organic solvent (e.g., MTBE).
-
Acidification of the aqueous phase with concentrated hydrochloric acid precipitates the crude product.
-
The crude product is then refluxed in a mixture of acetic acid and hydrochloric acid to effect decarboxylation.
-
The final product, Spiro[3.5]nonane-1,3-dione, is isolated by filtration, washed, and dried.
Characterization Data for Spiro[3.5]nonane-1,3-dione: [3]
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.02 (br s, 1H), 5.17 (s, 1H), 2.45-2.25 (m, 4H), 1.90-1.75 (m, 2H), 1.75-1.65 (m, 4H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 186.22, 103.55, 44.69, 38.35, 31.48, 14.61.
-
Mass Spectrometry (m/z): 152.1.
Proposed Synthesis of Spiro[3.5]nonan-1-ol
The synthesis of Spiro[3.5]nonan-1-ol can be conceptually approached via the reduction of Spiro[3.5]nonan-1-one. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be suitable for this transformation.
Hypothetical Experimental Workflow:
-
Dissolution: Spiro[3.5]nonan-1-one is dissolved in a suitable solvent (e.g., methanol or ethanol for NaBH₄, or a dry ether like THF for LiAlH₄).
-
Reduction: The reducing agent is added portion-wise to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Quenching: The reaction is carefully quenched with water or a dilute acid.
-
Extraction: The product is extracted into an organic solvent.
-
Purification: The crude product is purified using techniques such as column chromatography to yield pure Spiro[3.5]nonan-1-ol.
Spectroscopic data for Spiro[3.5]nonan-1-ol is available, with GC-MS being a noted characterization technique.[1]
Visualizing the Synthesis
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of Spiro[3.5]nonane-1,3-dione and the proposed synthesis of Spiro[3.5]nonan-1-ol.
References
- 1. Spiro[3.5]nonan-1-OL | C9H16O | CID 71744115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiro(3.5)nonane-1,3-dione | C9H12O2 | CID 11607946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
Safety Operating Guide
Prudent Disposal of Spiro[3.5]nonane-1,3-diol: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For novel or less common compounds such as Spiro[3.5]nonane-1,3-diol, where specific safety data sheets (SDS) may not be readily available, a cautious approach based on general principles of chemical waste disposal is essential.
This guide provides a comprehensive framework for the proper disposal of this compound, addressing the operational and safety protocols for researchers, scientists, and drug development professionals. In the absence of a specific SDS for this compound, the following procedures are based on established guidelines for the disposal of laboratory-grade alcohols and other non-halogenated organic solvents.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for this compound, it is prudent to treat it as a potentially hazardous substance. As a diol, it is a type of alcohol and may be flammable. Appropriate personal protective equipment should be worn at all times when handling this compound.
Recommended PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
II. Segregation and Storage of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Waste Container: Collect waste this compound in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass).
-
Labeling: Clearly label the waste container as "Hazardous Waste," and specify the contents: "this compound."
-
Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.
-
Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1]
III. Disposal Procedures
Under no circumstances should this compound be disposed of down the drain.[2] This can lead to environmental contamination and may be in violation of local regulations.
Step-by-Step Disposal Protocol:
-
Collection: Carefully transfer waste this compound into the designated and labeled hazardous waste container. Avoid overfilling the container; a general guideline is to fill it to no more than 90% of its capacity.
-
Decontamination of Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste.
-
Professional Disposal Service: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company. These companies are equipped to handle and process chemical waste in an environmentally sound and legally compliant manner.
IV. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.
-
Collection: Carefully sweep or scoop the absorbent material into a designated waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: The collected absorbent material is considered hazardous waste and must be disposed of through a professional waste management service.
V. Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound, especially when a specific Safety Data Sheet is unavailable.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling Spiro[3.5]nonane-1,3-diol
Immediate Safety and Hazard Assessment
Given that Spiro[3.5]nonane-1,3-diol is a diol, it is prudent to assume it may cause skin and eye irritation.[1][2][3] Non-volatile alcohols are generally considered to have low inhalation risk at room temperature, but heating can increase vapor concentration. The primary routes of exposure to be concerned with are skin contact, eye contact, and ingestion.[4]
Anticipated GHS Hazard Pictograms:
Based on the diol functional group, the following pictograms should be considered as potentially applicable until specific data is available:
| Pictogram | Hazard Class | Description |
| Exclamation Mark | Irritant (skin and eye) | May cause skin irritation, serious eye irritation, or respiratory irritation.[1][2][5][6] |
| Health Hazard | Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. This is a precautionary assumption.[6] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling chemicals with unknown hazard profiles.[4][7][8] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects eyes from splashes and spills.[9] |
| Face Shield | Worn in addition to safety goggles. | Provides a secondary layer of protection for the face, especially when there is a higher risk of splashing.[10] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally suitable for alcohols.[9][11] Always check the glove manufacturer's compatibility chart. | Prevents skin contact and absorption.[9][10] |
| Body Protection | Laboratory Coat | Flame-resistant material (e.g., Nomex) is preferred, worn fully buttoned.[9] | Protects skin and personal clothing from contamination.[8] |
| Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills.[8] | |
| Respiratory Protection | Not generally required for small quantities at ambient temperature. | Use in a well-ventilated area or a chemical fume hood. | A NIOSH-approved respirator may be necessary if heating the substance or if there is a risk of aerosol generation.[10][12] |
Operational Plan for Handling
1. Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, or involve heating, a chemical fume hood is mandatory.[8]
2. Safe Handling Practices:
-
Avoid direct contact with the chemical.[7]
-
Do not eat, drink, or smoke in the laboratory.[10]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Keep containers tightly closed when not in use.
3. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure safety.[13][14]
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[13][14]
-
The container should be made of a material compatible with alcohols and kept securely closed.[14]
2. Waste Segregation:
-
Do not mix alcohol-based waste with other incompatible waste streams, such as strong oxidizing agents.[13]
3. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Do not pour this compound or its solutions down the drain.[13][15][16]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for assessing and implementing safety measures when handling a chemical with limited available safety data.
Caption: PPE Selection Workflow for Chemicals with Limited Safety Data.
References
- 1. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
- 2. GHS hazard pictograms [stoffenmanager.com]
- 3. shutterstock.com [shutterstock.com]
- 4. 7.1 Minimize Exposure to Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. GHS Hazard Sign, Symbol & Pictogram Meanings - OSHA.com [osha.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. quora.com [quora.com]
- 8. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 12. download.basf.com [download.basf.com]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. ehs.stanford.edu [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
